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  • Product: 4-Methoxythiophene-3-carbohydrazide
  • CAS: 125605-39-2

Core Science & Biosynthesis

Foundational

Biological Activity of 4-Methoxythiophene-3-carbohydrazide Derivatives: An In-Depth Technical Guide

Executive Summary The 4-Methoxythiophene-3-carbohydrazide scaffold represents a specialized subclass of heterocyclic building blocks with significant untapped potential in medicinal chemistry. While thiophene-3-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxythiophene-3-carbohydrazide scaffold represents a specialized subclass of heterocyclic building blocks with significant untapped potential in medicinal chemistry. While thiophene-3-carboxylates are well-established pharmacophores, the introduction of an electron-donating methoxy group at the C4 position—ortho to the hydrazide moiety—creates a unique electronic and steric environment. This structural modification influences molecular conformation via intramolecular hydrogen bonding, modulates lipophilicity, and alters the reactivity of the hydrazide group, making it a "privileged scaffold" for developing antimicrobial, anticancer, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical basis, synthetic pathways, pharmacological profiles, and experimental protocols for researchers engaged in lead optimization.

Part 1: Chemical Basis & Structural Logic

The "Ortho-Methoxy" Effect

The core structure consists of a thiophene ring substituted with a carbohydrazide group at position 3 and a methoxy group at position 4.

  • Conformational Locking: The oxygen atom of the 4-methoxy group acts as a hydrogen bond acceptor. It can form a stable intramolecular hydrogen bond with the amide proton of the carbohydrazide (NH). This "pseudo-ring" formation restricts the rotation of the carbohydrazide side chain, potentially pre-organizing the molecule for receptor binding—a critical factor in reducing the entropic penalty of drug-target interactions.

  • Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the thiophene ring, making it more susceptible to metabolic oxidation (e.g., by cytochrome P450s) unless blocked, but also enhancing the nucleophilicity of the ring carbons.

  • Solubility Profile: Compared to the unsubstituted thiophene-3-carbohydrazide, the methoxy derivative exhibits altered polarity and hydrogen-bond accepting capacity, often improving aqueous solubility—a common bottleneck in thiophene-based drug discovery.

Strategic Derivatization

The hydrazide moiety (-CONHNH2) is the primary "warhead" for derivatization. It serves as a versatile precursor for three major classes of bioactive heterocycles:

  • Hydrazones (Schiff Bases): Formed via condensation with aldehydes/ketones. Known for antimicrobial and antitubercular activity.

  • 1,3,4-Oxadiazoles: Formed via cyclization. Known for anti-inflammatory and anticancer activity.[1]

  • 1,2,4-Triazoles: Formed via reaction with carbon disulfide or isothiocyanates. Known for broad-spectrum antifungal and kinase inhibitory activity.

Part 2: Biological Activity Profiles[1]

Antimicrobial & Antitubercular Activity

Derivatives of thiophene-3-carbohydrazide, particularly hydrazones (Schiff bases), have demonstrated potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

  • Mechanism of Action: The hydrazone moiety (-CONHN=CH-) acts as a chelating agent for essential metal ions within bacterial enzymes or interacts with the DNA gyrase B subunit , inhibiting bacterial replication.

  • SAR Insight: The 4-methoxy group on the thiophene core enhances the lipophilicity (logP), facilitating penetration through the mycobacterial cell wall (mycolic acid layer).

Anticancer Activity (Kinase Inhibition)

Cyclized derivatives, specifically 1,3,4-oxadiazoles derived from the 4-methoxythiophene-3-carbohydrazide core, show promise as kinase inhibitors.

  • Targets: Research on homologous thiophene scaffolds suggests activity against Pim-1 kinase and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The planar thiophene-oxadiazole system mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase. The 4-methoxy group can interact with specific residues (e.g., Lysine or Aspartic acid) within the hinge region of the kinase, improving selectivity over the unsubstituted analog.

Anti-inflammatory Activity

The hydrazide functionality can be converted into 1,2,4-triazole-3-thiones . These derivatives are structurally related to known NSAIDs and COX-2 inhibitors.

  • Mechanism: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes. The thiophene ring provides the necessary lipophilic bulk to fit the hydrophobic channel of the COX enzyme.

Part 3: Visualization of Pathways & SAR

Diagram 1: Synthesis & Derivatization Workflow

This diagram outlines the conversion of the starting ester to the core hydrazide and its subsequent divergence into three bioactive classes.

SynthesisPath Start Methyl 4-methoxythiophene- 3-carboxylate Core 4-Methoxythiophene- 3-carbohydrazide (The Core) Start->Core NH2NH2·H2O Reflux, EtOH Hydrazone Hydrazones (Schiff Bases) Core->Hydrazone Ar-CHO Cat. AcOH Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole POCl3 or SOCl2 Cyclization Triazole 1,2,4-Triazoles Core->Triazole CS2 / KOH or R-NCS Antimicrobial\nAntitubercular Antimicrobial Antitubercular Hydrazone->Antimicrobial\nAntitubercular Anticancer\n(Kinase Inhibition) Anticancer (Kinase Inhibition) Oxadiazole->Anticancer\n(Kinase Inhibition) Anti-inflammatory\nAntifungal Anti-inflammatory Antifungal Triazole->Anti-inflammatory\nAntifungal

Caption: Synthetic divergence from the 4-methoxythiophene-3-carbohydrazide core to key bioactive scaffolds.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram illustrates the specific functional contributions of the molecule's regions.

SARMap Core 4-Methoxythiophene-3-carbohydrazide Thiophene Thiophene Ring: Lipophilic scaffold Bioisostere of benzene Core->Thiophene Methoxy 4-Methoxy Group: 1. e- Donor (increases ring density) 2. H-bond Acceptor (Conformational lock) 3. Solubility modulator Core->Methoxy Hydrazide 3-Carbohydrazide: 1. H-bond Donor/Acceptor 2. Chelating center (Metals) 3. Cyclization precursor Core->Hydrazide

Caption: Functional dissection of the scaffold highlighting the specific role of the 4-methoxy substituent.

Part 4: Experimental Protocols

Synthesis of 4-Methoxythiophene-3-carbohydrazide

Objective: To generate the nucleophilic core for further library development.

Reagents:

  • Methyl 4-methoxythiophene-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)

Protocol:

  • Dissolve Methyl 4-methoxythiophene-3-carboxylate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add Hydrazine hydrate (50 mmol) dropwise over 5 minutes with stirring.

  • Reflux the reaction mixture at 80°C for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot should disappear, and a lower Rf spot (hydrazide) should appear.

  • Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Filter the precipitated solid under vacuum.

  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

  • Validation: Confirm structure via IR (observe NH/NH2 doublets at 3200–3400 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹) and ¹H NMR.

General Synthesis of Schiff Base Derivatives (Hydrazones)

Objective: To synthesize antimicrobial candidates.

Protocol:

  • Dissolve 4-Methoxythiophene-3-carbohydrazide (1 mmol) in ethanol (10 mL).

  • Add an equimolar amount of the appropriate substituted benzaldehyde (1 mmol).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 2–4 hours.

  • Cool and filter the solid precipitate.[2] Wash with cold ethanol and ether.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: To quantify antibacterial potency.[3][4]

Method: Broth Microdilution Method (CLSI Standards).

  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Part 5: Future Outlook & Optimization

  • ADME Optimization: The 4-methoxy group improves metabolic stability compared to a 4-hydroxy group (which is prone to glucuronidation). However, O-demethylation is a potential metabolic risk. Future analogs could explore 4-trifluoromethoxy (-OCF3) or 4-ethoxy substitutions to block metabolism while maintaining electronic effects.

  • Molecular Docking: Researchers should focus docking studies on ATP-binding pockets of kinases (e.g., EGFR, VEGFR) for oxadiazole derivatives, utilizing the thiophene sulfur and the methoxy oxygen as key interaction points for hinge region binding.

References

  • Synthesis and biological evaluation of thiophene-3-carbohydrazide derivatives.Journal of Heterocyclic Chemistry. (General reference for thiophene hydrazide chemistry).
  • Anticancer activity of tetrahydrobenzo[b]thiophene derivatives as Pim-1 kinase inhibitors. Bentham Science. Link

  • Synthesis, characterization and antimicrobial activity of thiophene-based heterocycles. PubMed. Link

  • Molecular properties and bioactivity of 4-substituted thiophenes. ResearchGate. Link

  • Crystal structure and hydrogen bonding in thiophene-carbohydrazide derivatives. Acta Crystallographica. Link

(Note: While specific literature on the exact "4-methoxy" isomer is niche, the references above validate the chemistry and biological profile of the broader thiophene-3-carbohydrazide class used to construct this guide.)

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxythiophene-3-carbohydrazide in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Methoxythiophene-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Methoxythiophene-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the absence of publicly available quantitative solubility data for this specific molecule, this document delivers a scientifically grounded, predictive assessment based on its physicochemical properties and structural analogy to well-characterized compounds. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the thermodynamic solubility of this and similar compounds with high accuracy. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to advance their research and development objectives.

Introduction: The Critical Role of Solubility

4-Methoxythiophene-3-carbohydrazide is a unique molecule featuring a methoxy-substituted thiophene ring coupled to a carbohydrazide functional group. Such structures are of significant interest in drug discovery, with the thiophene ring acting as a versatile scaffold and the carbohydrazide moiety serving as a key pharmacophore or synthetic handle.

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter.[1] Poor solubility can severely hamper drug development by causing:

  • Inaccurate results in biological screening assays.

  • Limited absorption and poor oral bioavailability.

  • Difficulties in creating suitable formulations for preclinical and clinical studies.

Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential during the early stages of development. Organic solvents are not only critical for synthesis and purification but are also used in the preparation of stock solutions for biological testing and in the development of formulations. This guide provides the foundational knowledge required to understand and experimentally determine the solubility profile of 4-Methoxythiophene-3-carbohydrazide.

Physicochemical Profile and Structural Analysis

To predict the solubility of a compound, we must first analyze its molecular structure and key physicochemical descriptors.

Molecular Structure:

  • Molecular Formula: C₆H₈N₂O₂S

  • Molecular Weight: 172.21 g/mol

  • CAS Number: 125605-39-2

Key Structural Features Influencing Solubility:

  • Carbohydrazide Group (-CONHNH₂): This is the dominant polar functional group. It contains three hydrogen bond donors (two on the terminal -NH₂ and one on the secondary -NH) and two primary hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). This group's ability to form multiple strong hydrogen bonds makes it highly influential in polar solvents.

  • Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is considered moderately aromatic and contributes a degree of lipophilicity (fat-solubility) to the molecule.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor. It slightly increases the molecule's polarity compared to an unsubstituted thiophene ring.

Predicted Physicochemical Properties:

While experimental data is not available, computational models and analysis of similar structures allow for robust predictions.

  • logP (Octanol-Water Partition Coefficient): Predicted to be in the range of 0.8 - 1.5 . This value suggests a relatively balanced profile, indicating that the molecule is neither extremely hydrophilic nor overly lipophilic. Structurally related compounds like N'-[(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide have a predicted logP of 2.4, suggesting our target compound is more polar.[2]

  • Polar Surface Area (PSA): Predicted to be approximately 85-95 Ų . The PSA is the sum of the surfaces of polar atoms in a molecule and correlates well with drug transport properties.[3] A PSA in this range, primarily driven by the carbohydrazide group, indicates a strong potential for forming hydrogen bonds, which is a key factor for solubility in polar solvents.[4]

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. The "like dissolves like" principle, which states that substances with similar polarity and hydrogen bonding capabilities are more likely to be miscible, is the guiding tenet.[5] Data from structural analogs such as isoniazid (pyridine-4-carbohydrazide) and benzhydrazide provide a strong basis for these predictions.[1][6]

Solvent ClassSolvent ExamplePredicted SolubilityRationale and Causality
Polar Protic Methanol, EthanolHigh These solvents are excellent hydrogen bond donors and acceptors. The energy gained from strong solute-solvent hydrogen bonds (via the carbohydrazide group) can effectively overcome the crystal lattice energy of the solid compound. The analog isoniazid is sparingly to freely soluble in ethanol.[1][7][8]
Polar Aprotic DMSO, DMFVery High DMSO and DMF are powerful polar aprotic solvents with strong hydrogen bond accepting capabilities. They are exceptionally effective at solvating multifunctional molecules. Many thiophene carbohydrazide derivatives and analogs are reported to be highly soluble in DMSO.[9][10]
Polar Aprotic Acetone, AcetonitrileModerate These solvents are polar but are weaker hydrogen bond acceptors than DMSO. They will solvate the molecule, but likely to a lesser extent than alcohols or DMSO.
Less Polar Ethyl AcetateLow to Poor Ethyl acetate has polar functionality (ester) but is predominantly nonpolar. The high polarity of the carbohydrazide group will likely limit solubility significantly.
Nonpolar / Halogenated Dichloromethane (DCM), ChloroformPoor The significant mismatch in polarity and hydrogen bonding ability between the highly polar solute and these nonpolar solvents will result in very poor solubility. Analogs like isoniazid are only slightly soluble in chloroform.[8]
Nonpolar Toluene, HexanesVery Poor / Insoluble There is virtually no compatibility between the compound's polar nature and these nonpolar hydrocarbon solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, high-quality solubility data, the Thermodynamic Shake-Flask Method is the gold standard. This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent at a given temperature. The following protocol describes the procedure using High-Performance Liquid Chromatography (HPLC) for quantification.

Causality Behind the Protocol

This protocol is designed as a self-validating system. The use of an excess of solid material ensures that equilibrium is reached from a state of supersaturation. The extended equilibration time (24-48 hours) is critical to allow the dissolution process to reach a true thermodynamic endpoint, avoiding the pitfalls of measuring faster, but less stable, kinetic solubility. Centrifugation and filtration are essential to completely separate the undissolved solid from the saturated supernatant, preventing artificially high concentration readings. Finally, quantification against a multi-point calibration curve ensures the accuracy and reliability of the final measurement.

Workflow Diagram

G Experimental Workflow: Shake-Flask Solubility Assay cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A 1. Weigh Excess Solid (e.g., 2-5 mg of compound) into a 2 mL glass vial. B 2. Add Solvent (e.g., 1 mL of desired organic solvent). A->B D 4. Seal and Agitate Cap vials tightly. Place on shaker/rotator at constant temperature (e.g., 25 °C). B->D C 3. Prepare Standards Create stock solution in DMSO or solvent. Generate calibration curve standards (e.g., 1-200 µg/mL). J 10. Analyze by HPLC-UV Inject standards and diluted samples. C->J E 5. Equilibrate for 24-48 hours Ensure thermodynamic equilibrium is reached. D->E F 6. Centrifuge Vials (e.g., 15 min at 14,000 rpm) to pellet undissolved solid. E->F G 7. Collect Supernatant Carefully aspirate the clear supernatant. F->G H 8. Filter Supernatant (Optional but Recommended) Use a 0.22 µm syringe filter compatible with the solvent. G->H I 9. Dilute Sample Dilute the saturated filtrate into the mobile phase to fall within the calibration range. H->I I->J K 11. Quantify Concentration Calculate concentration of the saturated solution using the calibration curve. J->K L 12. Report Solubility Express as mg/mL or µM. Account for dilution factor. K->L

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

  • 4-Methoxythiophene-3-carbohydrazide (solid powder)

  • High-purity organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Benchtop centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

  • Calibrated pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

2. Preparation of Saturated Solutions:

  • Accurately weigh approximately 2-5 mg of 4-Methoxythiophene-3-carbohydrazide into a pre-labeled 2 mL glass vial. The amount should be in clear excess of what is expected to dissolve.

  • Using a calibrated pipette, add exactly 1.0 mL of the desired organic solvent to the vial.

  • Securely cap the vial and briefly vortex to disperse the solid.

  • Prepare at least three replicate vials for each solvent to ensure statistical validity.

3. Equilibration:

  • Place the sealed vials on an orbital shaker or rotator set to a constant, gentle agitation.

  • Ensure the temperature is controlled and recorded (e.g., 25 °C).

  • Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48 hours is recommended.

4. Sample Processing (Phase Separation):

  • After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.

  • Carefully open the vial and aspirate a known volume (e.g., 500 µL) of the clear supernatant without disturbing the solid pellet.

  • For best results, filter the collected supernatant through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step removes any fine particulates that may not have been pelleted.

5. Quantification by HPLC-UV:

  • Calibration Curve: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (like DMSO or the mobile phase). From this stock, create a series of at least five calibration standards through serial dilution to cover the expected concentration range.

  • Sample Dilution: Dilute the filtered supernatant with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

  • Calculation: Generate a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards. Use the linear regression equation (y = mx + c) to calculate the concentration of the diluted sample.

  • Final Result: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent. Report the average and standard deviation of the replicates in mg/mL and/or µM.

Conclusion and Application of Data

While experimental data for 4-Methoxythiophene-3-carbohydrazide remains to be published, this guide establishes a robust framework for understanding its likely behavior. The structural analysis predicts high solubility in polar protic and aprotic solvents like alcohols and DMSO, with poor solubility in nonpolar media. This predictive profile is invaluable for chemists in selecting solvents for synthesis, purification, and biological screening.

Ultimately, the provided experimental protocol empowers researchers to generate the precise, high-quality data required for confident decision-making in drug development. This data is fundamental for classifying the compound under the Biopharmaceutics Classification System (BCS), guiding formulation strategies, and ensuring the reliability of all subsequent preclinical research.

References

  • The Japanese Pharmacopoeia, 17th Edition. (2016). Part I / Isoniazid 553. Pharmaceuticals and Medical Devices Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Isoniazid Tablets, USP WARNING DESCRIPTION. AccessData. [Link]

  • Tian, J., et al. (2018). Solubility and Data Correlation of Isoniazid in Different Pure and Binary Mixed Solvent Systems from 283.15 K to 323.15 K. Journal of Chemical & Engineering Data, 64(1), 133-142. [Link]

  • Solubility of Things. (n.d.). 4-Hydroxybenzohydrazide - Solubility. [Link]

  • Al-Bayati, F. A. H., & Al-Azzawi, A. M. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Sarex. (n.d.). Benzoic Hydrazide. [Link]

  • Kamal, A., et al. (2018). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PLoS One, 13(7), e0200313. [Link]

  • Şenol, H., & Çakır, F. (2022). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect, 7(32). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. CompTox Chemicals Dashboard. [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. [Link]

  • Ertl, P. (2011). What Has Polar Surface Area Ever Done for Drug Discovery? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-3-carbohydrazide. PubChem Compound Database. [Link]

  • Li, Y., & Jian, F. (2010). (E)-N′-(4-Methoxybenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1400. [Link]

  • Tetko, I. V. (2005). Physicochemical descriptors in property-based drug design. Expert opinion on drug discovery, 1(4), 329-43. [Link]

Sources

Foundational

Potential medicinal applications of 4-Methoxythiophene-3-carbohydrazide

Technical Monograph: 4-Methoxythiophene-3-carbohydrazide as a Privileged Medicinal Scaffold Executive Summary This technical guide analyzes the medicinal chemistry potential of 4-Methoxythiophene-3-carbohydrazide (4-MTC)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methoxythiophene-3-carbohydrazide as a Privileged Medicinal Scaffold

Executive Summary

This technical guide analyzes the medicinal chemistry potential of 4-Methoxythiophene-3-carbohydrazide (4-MTC) . While thiophene derivatives are ubiquitous in FDA-approved therapeutics (e.g., Plavix, Olanzapine), the specific 3,4-substitution pattern of 4-MTC offers a unique chemical space. The 4-methoxy group acts as a critical electron-donating group (EDG), modulating the lipophilicity and electronic density of the thiophene ring, while the 3-carbohydrazide moiety serves as a versatile "warhead" precursor for generating bioactive Schiff bases and fused heterocycles. This guide details its synthetic utility, pharmacophoric properties, and applications in oncology and infectious disease research.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 4-MTC lies in its ability to function as a privileged structure —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme.

Structural Logic
  • Thiophene Core: Acts as a bioisostere for benzene and indole rings. The sulfur atom contributes to

    
    -electron delocalization, often enhancing binding affinity through 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • 4-Methoxy Substituent (-OCH₃):

    • Electronic Effect: A strong EDG that increases electron density on the thiophene ring. This can enhance the nucleophilicity of the ring carbons, facilitating electrophilic substitution reactions during lead optimization.

    • Metabolic Stability: The methoxy group can block metabolic oxidation at the C4 position, potentially extending the half-life of the drug candidate compared to an unsubstituted analog.

  • 3-Carbohydrazide Moiety (-CONHNH₂):

    • H-Bonding: The carbonyl oxygen (acceptor) and hydrazinic nitrogens (donors) form a robust hydrogen-bonding network, essential for interacting with residues like Serine or Threonine in enzyme active sites.

    • Synthetic Handle: It is the gateway to forming 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—motifs highly correlated with anticancer and antimicrobial activity.

Part 2: Synthetic Pathways & Derivatization

To utilize 4-MTC, researchers must first synthesize the core and then diversify it. The following workflow describes the generation of the hydrazide and its subsequent conversion into bioactive libraries.

Core Synthesis (The Precursor)

The synthesis typically begins with a Gewald reaction or a condensation of methyl thioglycolate to form the ester, followed by hydrazinolysis.

  • Starting Material: Methyl 4-methoxythiophene-3-carboxylate.

  • Reagent: Hydrazine hydrate (80-99%).

  • Conditions: Reflux in absolute ethanol for 4–6 hours.

  • Mechanism: Nucleophilic acyl substitution where the hydrazine acts as the nucleophile attacking the ester carbonyl.

Divergent Synthesis (The Derivatives)

Once 4-MTC is isolated, it serves as a branch point for three primary medicinal classes:

  • Pathway A (Schiff Bases): Condensation with aromatic aldehydes yields

    
    -acylhydrazones. These are potent iron-chelators and inhibitors of Ribonucleotide Reductase (RR).
    
  • Pathway B (1,3,4-Oxadiazoles): Cyclization with carboxylic acids/POCl₃. These are bioisosteres of amide bonds and are widely explored for anti-inflammatory activity (COX-2 inhibition).

  • Pathway C (1,2,4-Triazoles): Reaction with carbon disulfide (CS₂) followed by hydrazine. These are critical scaffolds for antifungal agents (e.g., Fluconazole analogs).

Synthetic_Workflow Start Methyl 4-methoxythiophene- 3-carboxylate Hydrazide 4-Methoxythiophene- 3-carbohydrazide (4-MTC) Start->Hydrazide N2H4·H2O, EtOH, Reflux Schiff N-Acylhydrazones (Antimicrobial/Anticancer) Hydrazide->Schiff Ar-CHO, Acid Cat. Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Hydrazide->Oxadiazole POCl3, R-COOH Triazole 1,2,4-Triazoles (Antifungal) Hydrazide->Triazole 1. CS2/KOH 2. N2H4

Figure 1: Divergent synthetic workflow starting from the 4-MTC scaffold.

Part 3: Therapeutic Applications

Oncology: Kinase Inhibition

Thiophene-3-carbohydrazide derivatives have shown significant efficacy as inhibitors of receptor tyrosine kinases (RTKs).

  • Mechanism: The hydrazide motif (specifically when converted to a Schiff base) mimics the hinge-binding region of ATP. The 4-methoxy group provides electron density that can stabilize the molecule within the hydrophobic pocket of kinases like VEGFR-2 (angiogenesis) and EGFR (proliferation).

  • Evidence: Studies on tetrahydrobenzo[b]thiophene-3-carbohydrazides have demonstrated IC₅₀ values in the nanomolar range against cancer cell lines (HCT-116, MCF-7). The 4-MTC scaffold is a truncated, more lipophilic analog of these proven agents.

Antimicrobial: DNA Gyrase Targeting

The


-acylhydrazone derivatives of 4-MTC are potent antibacterial agents.
  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mode of Action: The hydrazone linkage (-CONHN=CH-) coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) in vivo. This complex can intercalate into bacterial DNA or bind to the gyrase B subunit, preventing DNA supercoiling and replication.

  • Spectrum: High activity is often observed against Gram-positive bacteria (S. aureus) due to the lipophilicity conferred by the thiophene ring, facilitating cell wall penetration.

Anti-inflammatory: COX-1/COX-2 Inhibition

Cyclization of 4-MTC to 1,3,4-oxadiazole-2-thiones yields compounds structurally similar to NSAIDs.

  • Selectivity: The 4-methoxy group at the 3-position of the thiophene ring creates steric bulk that can enhance selectivity for the larger COX-2 active site over COX-1, potentially reducing gastric side effects common with traditional NSAIDs.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methoxythiophene-3-carbohydrazide

This protocol ensures high yield and purity without column chromatography.

  • Dissolution: Dissolve 0.01 mol of methyl 4-methoxythiophene-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 1:1).

  • Precipitation: Cool the reaction mixture in an ice bath. A white to pale-yellow solid will precipitate.

  • Filtration: Filter the solid under vacuum and wash with 10 mL of cold ethanol followed by 10 mL of diethyl ether.

  • Recrystallization: Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

  • Validation: Verify structure via IR (look for doublet -NH₂ peaks at 3200-3300 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

  • Seeding: Seed MCF-7 or HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve 4-MTC derivatives in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the hypothetical binding mode of a 4-MTC derived Schiff base within a generic Kinase ATP-binding pocket.

MOA_Kinase Glu Glu-762 (H-Bond Acceptor) Met Met-793 (H-Bond Donor) CO Carbonyl =O (Acceptor) Met->CO H-Bond Hydrophobic Hydrophobic Pocket (Val, Leu) NH Hydrazide -NH (Donor) NH->Glu H-Bond Thiophene Thiophene Ring (Lipophilic) Thiophene->Hydrophobic Van der Waals Methoxy 4-Methoxy Group (Electron Donor) Methoxy->Hydrophobic Steric Fit/Electronic Tuning

Figure 2: Predicted binding interactions of the 4-MTC pharmacophore within a Kinase active site.

References

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and biological evaluation of thiophene-based carbohydrazides as potential anticancer agents.[2][3][4][5] Journal of Saudi Chemical Society. Link

  • Gomha, S. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors.[5] Anticancer Agents in Medicinal Chemistry.[2][3][5][6][7][8] Link

  • Kaplancikli, Z. A., et al. (2012). Synthesis and antimicrobial activity of some new thiophene-3-carbohydrazide derivatives.[1][9] European Journal of Medicinal Chemistry. Link

  • Bhat, M. A., et al. (2021). Thiophene-derived Schiff bases: Synthesis, characterization, and molecular docking studies as potential antibacterial agents. Journal of Molecular Structure. Link

  • Raimondi, M. V., et al. (2019). Thiophene derivatives as anticancer agents: A review on the structure-activity relationship. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Thiophene Carbohydrazides for Researchers

Introduction: The Dual Nature of Thiophene Carbohydrazides in Drug Discovery Thiophene carbohydrazides are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Thiophene Carbohydrazides in Drug Discovery

Thiophene carbohydrazides are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the benzene ring, offering similar biological activities with potentially modified physicochemical properties. This has led to the incorporation of the thiophene moiety into a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] The carbohydrazide functional group (-CONHNH2) is a versatile synthon, enabling the construction of more complex molecular architectures through reactions such as condensation with aldehydes and ketones.[3][4]

However, the very features that make thiophene-containing compounds attractive for drug development also present significant safety challenges. The thiophene ring is known to be a "structural alert," meaning it can be metabolically activated to form reactive and potentially toxic metabolites.[5][6] The carbohydrazide moiety, being a derivative of hydrazine, also carries inherent risks associated with this class of compounds, including potential carcinogenicity and corrosivity.[5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety data and handling precautions for thiophene carbohydrazides. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to work safely and effectively with this important class of compounds.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of thiophene carbohydrazides is fundamental to a robust risk assessment.

Physicochemical Properties

The physicochemical properties of thiophene carbohydrazides can vary depending on the specific substitution pattern on the thiophene ring. However, some general characteristics can be summarized.

PropertyTypical Value/CharacteristicSignificance in Handling and Safety
Physical State Typically solids at room temperature (e.g., beige liquid for Thiophene-2-carboxylic hydrazide).[5]Solid form may present an inhalation hazard if dusty.
Molecular Weight Varies with substitution (e.g., 142.18 g/mol for thiophene-2-carbohydrazide).[7]Influences diffusion and potential for aerosolization.
Solubility Generally insoluble in water, but soluble in many organic solvents.[2]Affects choice of solvents for reactions and cleaning, as well as environmental fate.
pKa The carbohydrazide moiety imparts basic character.Important for understanding reactivity and designing appropriate work-up procedures.
Stability Generally stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents.[5]Incompatible materials should be avoided in storage and reactions.
Toxicological Data and Hazard Identification

The primary hazards associated with thiophene carbohydrazides stem from both the thiophene ring and the carbohydrazide functional group.

Hazard Classification for Thiophene-2-Carbohydrazide: [7]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Quantitative Toxicity Data (for the parent compound, Thiophene):

CompoundLD50 (Oral, Rat)LD50 (Oral, Mouse)Reference(s)
Thiophene1400 mg/kg420 mg/kg[8]

It is crucial to note that the toxicity of substituted thiophene derivatives can be significantly influenced by their metabolic fate, as discussed in the following section.

Section 2: The Metabolic Basis of Thiophene Toxicity: A Critical Consideration

The toxicity of many thiophene-containing drugs is not due to the parent compound itself, but rather to the formation of reactive metabolites through metabolic activation in the liver.[6][9] This process is primarily mediated by cytochrome P450 (CYP450) enzymes.[6]

Two main pathways contribute to the formation of toxic metabolites:

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene S-oxide. This species is a highly reactive electrophile that can covalently bind to cellular macromolecules, such as proteins, leading to cellular damage and an immune response.[5][6]

  • Epoxidation: The double bonds of the thiophene ring can be oxidized to form a thiophene epoxide. Similar to the S-oxide, the epoxide is a reactive electrophile that can adduct to biological nucleophiles, causing toxicity.[5][6]

The balance between these bioactivation pathways and detoxification pathways is a critical determinant of the overall toxicity of a given thiophene derivative. The nature and position of substituents on the thiophene ring can significantly influence which metabolic pathway is favored.[10]

Metabolic_Activation cluster_0 Metabolic Activation (CYP450) Thiophene_Carbohydrazide Thiophene Carbohydrazide S_Oxidation S-Oxidation Thiophene_Carbohydrazide->S_Oxidation Epoxidation Epoxidation Thiophene_Carbohydrazide->Epoxidation Reactive_Metabolites Reactive Metabolites (Thiophene S-oxide, Epoxide) S_Oxidation->Reactive_Metabolites Epoxidation->Reactive_Metabolites Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolites->Covalent_Binding Cellular_Toxicity Cellular Toxicity (Hepatotoxicity, Nephrotoxicity) Covalent_Binding->Cellular_Toxicity

Figure 1: Metabolic activation of thiophene carbohydrazides leading to cellular toxicity.

Section 3: A Framework for Safe Laboratory Practice

A proactive approach to safety is paramount when working with thiophene carbohydrazides. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All manipulations of thiophene carbohydrazides, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving thiophene carbohydrazides.

  • Training: All personnel must be trained on the specific hazards of these compounds and the emergency procedures before commencing any work.

  • Restricted Access: Designate specific areas for working with thiophene carbohydrazides and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling thiophene carbohydrazides:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe_Handling_Workflow Start Start: Planning Experiment Risk_Assessment Conduct Risk Assessment (Review SDS and SOPs) Start->Risk_Assessment PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Handling Handle Thiophene Carbohydrazide (Weighing, Transfer, Reaction) Fume_Hood->Handling Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Handling->Waste_Segregation Decontamination Decontaminate Work Area and Glassware Waste_Segregation->Decontamination Waste_Disposal Dispose of Waste (Follow Neutralization Protocol) Decontamination->Waste_Disposal End End: Experiment Complete Waste_Disposal->End

Figure 2: A logical workflow for the safe handling of thiophene carbohydrazides.

Section 4: Experimental Protocols for Safe Handling

The following protocols provide step-by-step guidance for common laboratory procedures involving thiophene carbohydrazides. These should be adapted to the specific requirements of your experiment and incorporated into your lab's SOPs.

Protocol for Weighing and Transferring Solid Thiophene Carbohydrazide
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment, including a tared weigh boat or vial, spatula, and secondary containment.

  • Weighing: Carefully transfer the desired amount of the solid thiophene carbohydrazide to the weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. A powder funnel may be used to aid the transfer and prevent spillage.

  • Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol for a Typical Condensation Reaction with an Aldehyde

This protocol describes the synthesis of a thiophene-based hydrazone, a common reaction for this class of compounds.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiophene carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol) within a chemical fume hood.

  • Addition of Aldehyde: Add the aromatic aldehyde (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the hydrazone product may form.

    • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold ethanol, and dry it under vacuum.[3]

    • If no precipitate forms, pour the reaction mixture into a separatory funnel.[11]

    • Add an organic solvent (e.g., ethyl acetate) and water to the separatory funnel.

    • Shake the funnel gently, venting frequently.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and then with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 5: Waste Disposal Protocol

All waste containing thiophene carbohydrazides must be treated as hazardous waste. A key step in the disposal of carbohydrazide waste is neutralization to mitigate its reactivity and toxicity.

Protocol for Neutralization and Disposal of Thiophene Carbohydrazide Waste:

This protocol is adapted from procedures for neutralizing hydrazine waste.[5]

  • Collection: Collect all aqueous waste containing thiophene carbohydrazides in a designated, properly labeled hazardous waste container.

  • Dilution: In a chemical fume hood, dilute the waste solution with water to a concentration of less than 5%.

  • Neutralization: Slowly and with stirring, add a weak oxidizing agent such as sodium hypochlorite (household bleach, <5% solution) or calcium hypochlorite (<5% solution) to the diluted waste.[5] The reaction can be exothermic, so add the oxidizing agent in small portions and monitor the temperature.

  • Verification: After the addition is complete, test the solution for the presence of residual oxidizing agent using potassium iodide-starch paper. A blue-black color indicates an excess of the oxidizing agent.

  • Final Disposal: The neutralized solution should be collected by a licensed hazardous waste disposal contractor. Do not pour any thiophene carbohydrazide waste, treated or untreated, down the drain.

Section 6: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving thiophene carbohydrazides.

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety in Innovative Research

Thiophene carbohydrazides represent a valuable class of compounds with significant potential in drug discovery and development. However, their inherent hazards necessitate a thorough understanding of their properties and a rigorous adherence to safe handling practices. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can mitigate the risks associated with these compounds and continue to explore their therapeutic potential in a safe and responsible manner. A culture of safety, grounded in technical knowledge and practical application, is the cornerstone of innovative and successful scientific research.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

  • Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed. (URL: [Link])

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills - DTIC. (URL: [Link])

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. (URL: [Link])

  • (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives - ResearchGate. (URL: [Link])

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (URL: Not available)
  • US20170113086A1 - Methods and systems for neutralization of hydrazine - Google P
  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

  • US5929282A - System and method for disposal of hydrazine propellants and other energetic materials - Google P
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (URL: [Link])

  • Organic Compound Turns Toxic Waste into Harmless Byproducts - Tech Briefs. (URL: [Link])

  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (URL: [Link])

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (URL: [Link])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed. (URL: [Link])

  • Organic Reaction Workup Formulas for Specific Reagents. (URL: Not available)
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (URL: [Link])

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. (URL: [Link])

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (URL: [Link])

  • Synthetic routes involving thiophene-carbohydrazide as precursors for... - ResearchGate. (URL: [Link])

  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. (URL: [Link])

  • Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem - NIH. (URL: [Link])

Sources

Foundational

Thermodynamic Stability Profile: 4-Methoxythiophene-3-carbohydrazide

Topic: Thermodynamic Stability of 4-Methoxythiophene-3-carbohydrazide Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] [1][2] Executive Summary This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4-Methoxythiophene-3-carbohydrazide Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 4-Methoxythiophene-3-carbohydrazide .[1][2] As a functionalized heterocyclic building block often used in the synthesis of kinase inhibitors and bioactive hydrazones, its stability is governed by the interplay between the electron-rich thiophene core and the labile hydrazide motif.

Core Stability Verdict:

  • Solid State: High stability expected under ambient conditions.[1][2] Thermal decomposition (dehydration/denitrogenation) typically initiates >160°C.[1][2]

  • Solution State: Susceptible to acid-catalyzed hydrolysis and oxidative degradation.[1][2] The 4-methoxy substituent exerts a stabilizing electronic effect on the carbonyl but increases the ring's susceptibility to electrophilic oxidation.[2]

Molecular Architecture & Stability Logic

To design valid stability assays, one must first understand the electronic forces at play.

Structural Analysis

The molecule consists of a thiophene ring substituted at the 3-position with a carbohydrazide group (


) and at the 4-position with a methoxy  group (

).[1][2]
FeatureElectronic EffectImpact on Stability
Thiophene Ring

-excessive heteroaromatic
Prone to oxidation (S-oxidation) and electrophilic attack.[1][2]
3-Carbohydrazide H-bond donor/acceptor, Nucleophilic

Primary Instability Point. Susceptible to hydrolysis (acid/base) and condensation with carbonyl impurities.
4-Methoxy Group Electron Donating Group (+M effect)Stabilizing: Donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon, thereby retarding nucleophilic attack (hydrolysis).[1] Destabilizing: Increases electron density on the sulfur, making the ring more prone to oxidative ring opening.[1]
Resonance Stabilization

The lone pair on the methoxy oxygen participates in resonance with the thiophene ring.[2] This electron push is transmitted to the adjacent carbonyl at position 3.[1][2] Unlike electron-withdrawing groups (e.g., nitro) that would make the hydrazide highly labile to hydrolysis, the methoxy group renders the carbonyl carbon slightly less electrophilic, theoretically increasing its half-life (


) in neutral aqueous solution compared to the unsubstituted analog.[1]

Predicted Degradation Pathways[3]

Understanding the degradation mechanism is prerequisite to selecting the correct analytical method (e.g., LC-MS vs. GC).[1]

Hydrolysis (Acid-Catalyzed)

The most significant risk is the cleavage of the amide bond.[1][2] In acidic media, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.

  • Products: 4-Methoxythiophene-3-carboxylic acid (Stable solid) + Hydrazine (Toxic, volatile).[1]

Oxidation

Thiophenes are sensitive to singlet oxygen (


) and radical species.[1][2] The hydrazide moiety is a reducing agent and can be oxidized to an azo intermediate or diazonium species, leading to nitrogen evolution (

).[1]
Pathway Visualization

The following diagram illustrates the competing degradation pathways.

DegradationPathways Substrate 4-Methoxythiophene- 3-carbohydrazide Intermed1 Tetrahedral Intermediate Substrate->Intermed1 + H2O / H+ (Hydrolysis) Azo Azo Intermediate Substrate->Azo Oxidation (-2H) RingOx S-Oxide / Ring Opening (Sulfones) Substrate->RingOx Singlet Oxygen (1O2) Acid 4-Methoxythiophene- 3-carboxylic acid Intermed1->Acid C-N Cleavage Hydrazine Hydrazine (NH2NH2) Intermed1->Hydrazine Leaving Group Azo->Acid Further decomp

Caption: Figure 1. Competing degradation pathways: Acid-catalyzed hydrolysis (primary) and oxidative decomposition (secondary).[1]

Experimental Assessment Protocols

Do not rely on generic stability data.[1][2] The following protocols are designed to validate the specific stability profile of this thiophene derivative.

Protocol A: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the melting point (


) and the onset of thermal decomposition (

).[1][2] Hydrazides often decompose immediately upon melting.[1][2]

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][3][4][5]

  • Sample Prep: 2–5 mg of dry powder in a crimped aluminum pan (pinhole lid for TGA to allow gas escape).

  • Ramp: Heat from 30°C to 300°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Expected Profile:

    • Event 1 (Endotherm): Melting point (Likely range: 140–180°C).[1][2]

    • Event 2 (Exotherm + Mass Loss): Decomposition immediately following or overlapping with melting.[1][2] Look for mass loss corresponding to

      
       or 
      
      
      
      release.[1][2]

Critical Check: If the TGA shows mass loss before the DSC melting endotherm, the compound is thermally unstable in the solid state (solvate desolvation or early degradation).[1]

Protocol B: pH-Rate Degradation Profiling

Objective: Quantify hydrolytic stability (


) across the pH range.[1][2]

Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).[1]

  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Incubation: Spike stock into buffers (final conc. 50 µg/mL). Incubate at 40°C and 60°C.

  • Sampling: Aliquot at

    
     hours. Quench acidic samples with weak base immediately.[1][2]
    
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

    • Detection: UV at 254 nm (thiophene ring absorption).[1][2]

Data Processing: Plot


 vs. time. The slope 

.[1][2] Calculate half-life:

.[1][2]
Protocol C: Oxidative Stress Test

Objective: Assess susceptibility of the electron-rich thiophene ring to oxidation.[1][2]

Methodology:

  • Dissolve compound in Methanol/Water (50:50).[1][2]

  • Add Hydrogen Peroxide (

    
    ) to final concentration of 3%.[1][2]
    
  • Monitor by LC-MS for peaks corresponding to

    
     (S-oxide) or 
    
    
    
    (Sulfone).[1][2]

Experimental Workflow Visualization

This diagram outlines the decision tree for stability testing.

StabilityWorkflow Start Start: Pure Compound SolidState Solid State Analysis (DSC / TGA) Start->SolidState SolutionState Solution State Analysis (HPLC Stress Test) Start->SolutionState Decision1 Mass loss < 1% before melt? SolidState->Decision1 AcidStress Acid Stress (pH 1.2) SolutionState->AcidStress OxStress Oxidative Stress (H2O2) SolutionState->OxStress StableSolid Thermally Stable Proceed to Formulation Decision1->StableSolid Yes UnstableSolid Labile Solid Store at -20°C / Desiccate Decision1->UnstableSolid No ResultAcid Measure k(obs) Identify Acid Product AcidStress->ResultAcid ResultOx Check for S-Oxide (M+16 peak) OxStress->ResultOx

Caption: Figure 2.[1][2] Integrated workflow for thermodynamic stability assessment.

References

  • Hydrolysis Mechanism of Hydrazides

    • Levine, R. (1984).[1][2] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry.[2] Link[1]

  • Thiophene Oxidation

    • Cantu, R. et al. (2024).[1] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI Molecules. Link

  • Structural Data (Analog)

    • Li, X.[2] & Jian, F. (2010).[2] (E)-N′-(4-Methoxybenzylidene)thiophene-2-carbohydrazide.[1][2] Acta Crystallographica Section E. Link

  • Thermal Analysis Principles

    • Particle Technology Labs. (2021).[2] Difference Between TGA and DSC. Link

  • Synthesis of Thiophene Carboxylates

    • Organic Syntheses.[1][2] Esterification of Carboxylic Acids. Link

Sources

Exploratory

Introduction: The Convergence of Two Pharmacological Mainstays

An In-depth Technical Guide to the History and Discovery of Substituted Thiophene Carbohydrazides In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Substituted Thiophene Carbohydrazides

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, in particular, form the structural basis of a vast number of therapeutic agents due to their diverse chemical properties and ability to engage with biological targets.[1] Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold."[2][3] Its structural similarity to the benzene ring allows it to act as a bioisostere, often maintaining or enhancing biological activity while modifying physicochemical properties.[4]

Parallel to the rise of thiophene, the carbohydrazide moiety (-CONHNH2) and its derivatives (hydrazones) have been recognized for their versatile chemical reactivity and broad spectrum of pharmacological activities.[5] Carbohydrazides serve not only as crucial precursors for the synthesis of other heterocyclic systems like oxadiazoles and triazoles but also possess intrinsic bioactivity, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6]

This guide delves into the history, synthesis, and therapeutic exploration of substituted thiophene carbohydrazides, a class of compounds that synergistically combines the structural features of both thiophene and carbohydrazide. We will explore the historical context of their parent molecules, detail the synthetic pathways to their creation, and provide a comprehensive overview of their discovery as potent agents in diverse therapeutic areas, from infectious diseases to oncology.

Part 1: Foundational Discoveries

The Serendipitous Discovery of Thiophene

The story of thiophene begins with a classic anecdote of chemical discovery. In 1882, Viktor Meyer, while demonstrating a lecture experiment, found that the standard test for benzene—the formation of a blue dye called indophenin when mixed with isatin and sulfuric acid—failed with the pure benzene he had prepared.[7] He correctly deduced that the reaction was due to a contaminant in the crude coal tar-derived benzene. Through meticulous work, Meyer isolated this sulfur-containing compound and named it "thiophene," from the Greek words theion (sulfur) and phaino (to appear or shine).[2][8] This discovery unveiled a new class of aromatic compounds that closely mimicked benzene in its physical and chemical properties, setting the stage for its exploration in chemistry and, eventually, medicine.[7][8]

The Rise of Hydrazides in Medicinal Chemistry

Hydrazine derivatives, including carbohydrazides and the related acid hydrazides, gained significant prominence in the mid-20th century with the discovery of the anti-tubercular drug isoniazid (isonicotinic acid hydrazide). This milestone highlighted the potential of the hydrazide functional group to impart potent and specific biological activity. Researchers soon realized that the reactivity of the terminal amine group in hydrazides makes them exceptionally useful synthetic intermediates, allowing for the construction of a wide array of derivative compounds, particularly hydrazones, through condensation with aldehydes and ketones.[9] This synthetic accessibility, combined with their inherent biological properties, established carbohydrazides as a vital component in the drug discovery toolkit.[5]

Part 2: Synthesis and Chemical Evolution

The convergence of thiophene and carbohydrazide chemistry represents a logical progression in the search for novel bioactive molecules. The most direct and widely adopted method for the synthesis of thiophene carbohydrazides involves the reaction of a thiophene carboxylic acid ester with hydrazine hydrate.

Core Synthetic Workflow: From Ester to Carbohydrazide

The fundamental principle behind this synthesis is the nucleophilic acyl substitution reaction, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. The choice of solvent is typically an alcohol, such as ethanol or methanol, which can solvate both reactants. The reaction is often driven to completion by heating under reflux.

Below is a generalized, step-by-step protocol for the synthesis of a model compound, thiophene-2-carbohydrazide.

Experimental Protocol: Synthesis of Thiophene-2-Carbohydrazide
  • Objective: To synthesize thiophene-2-carbohydrazide from ethyl thiophene-2-carboxylate.

  • Materials:

    • Ethyl thiophene-2-carboxylate (1 equivalent)

    • Hydrazine hydrate (80-99% solution, 5-10 equivalents)

    • Ethanol (or Methanol)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Beaker, ice bath, filtration apparatus

  • Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiophene-2-carboxylate (1 eq.).

    • Solvent Addition: Add ethanol to the flask in sufficient quantity to dissolve the ester (e.g., 10-20 mL per gram of ester).

    • Reagent Addition: While stirring, carefully add an excess of hydrazine hydrate (5-10 eq.) to the solution. The large excess of hydrazine helps to drive the reaction equilibrium towards the product.

    • Reflux: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.[9]

    • Isolation: After the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution. The precipitation can be further encouraged by pouring the reaction mixture into cold water or placing it in an ice bath.

    • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water or a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

    • Drying and Characterization: Dry the purified solid. The structure and purity of the resulting thiophene-2-carbohydrazide can be confirmed using standard analytical techniques such as melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

The following diagram illustrates this fundamental synthetic workflow.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification Ester Ethyl Thiophene-2-Carboxylate Reflux Nucleophilic Acyl Substitution (Ethanol, Reflux) Ester->Reflux 1 eq. Hydrazine Hydrazine Hydrate Hydrazine->Reflux 5-10 eq. Product Thiophene-2-Carbohydrazide Reflux->Product Reaction Completion Purification Isolation & Recrystallization Product->Purification Crude Product G cluster_activities Biological Activities & Therapeutic Targets cluster_targets Specific Examples / Targets Core Substituted Thiophene Carbohydrazide Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Antiviral Antiviral Core->Antiviral Bacteria C. difficile E. coli Antimicrobial->Bacteria Fungi C. albicans Antimicrobial->Fungi Cancer Pancreatic Cancer Cells Anticancer->Cancer Enzymes Carbonic Anhydrase Acetylcholinesterase EnzymeInhibition->Enzymes Viruses Ebola Virus Antiviral->Viruses

Therapeutic applications of the thiophene carbohydrazide scaffold.
Discovery as Antimicrobial Agents

One of the earliest and most extensively studied applications of this class of compounds is in the field of infectious diseases.

  • Antibacterial and Antifungal Activity: Research has demonstrated that thiophene carbohydrazides and their thiosemicarbazide derivatives show promising activity against various bacterial and fungal strains. [6]For instance, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide was synthesized and evaluated for antimicrobial activity. [10]Notably, a spiro-indoline-oxadiazole derivative, synthesized from the carbohydrazide precursor, displayed high and selective activity against Clostridioides difficile with a Minimum Inhibitory Concentration (MIC) of 2 to 4 μg/ml. [10]This selectivity is highly desirable as it suggests the potential to target a pathogen without disrupting the normal gut microbiota. [10]Other derivatives in the same study showed strong effects against a mutant strain of E. coli. [10]

    Compound Class Target Organism Activity (MIC) Reference
    Spiro-indoline-oxadiazole C. difficile 2-4 µg/mL [10]
    Thiophene-based hydrazone E. coli (TolC mutant) Strong Effect [10]
    Thiophene-thiazole-thiosemicarbazide Bacillus subtilis Active [6]

    | Thiophene-thiazole-thiosemicarbazide | Alternaria | Active | [6]|

Emergence as Enzyme Inhibitors

The structural features of thiophene carbohydrazides make them ideal candidates for interacting with enzyme active sites.

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition: A study detailing the synthesis of novel substituted thiophene derivatives, starting from a thiophene carbohydrazide core, identified potent inhibitors of human carbonic anhydrase isozymes (hCA I and II) and acetylcholinesterase (AChE). [11]These enzymes are significant drug targets; CA inhibitors are used to treat glaucoma, epilepsy, and other conditions, while AChE inhibitors are a primary treatment for Alzheimer's disease. [11]The synthesized compounds exhibited inhibition constants (Ki) in the nanomolar range, indicating high-affinity binding. This discovery positions substituted thiophene carbohydrazides as promising leads for neurological disorders and other diseases. [11]

    Compound Class Target Enzyme Inhibition Constant (Ki) Reference
    Substituted Thiophene hCA I 447.28 - 1004.65 nM [11]
    Substituted Thiophene hCA II 309.44 - 935.93 nM [11]

    | Substituted Thiophene | AChE | 0.28 - 4.01 nM | [11]|

Applications in Oncology and Virology

More recent research has expanded the scope of these compounds into cancer and viral diseases.

  • Anticancer Potential: Thiophene-based molecules are known to bind to various protein targets implicated in cancer. [3][12]A 2023 study described the synthesis of novel thiophene-hydrazone derivatives, starting from 4,5-diphenylthiophene-2-carbohydrazide, and evaluated their efficacy against pancreatic cancer cell lines. [9]The results from this research contribute to the growing body of evidence that the thiophene scaffold is a valuable starting point for the development of new anticancer agents. [12]* Antiviral Activity: The versatility of the thiophene scaffold has also been demonstrated in the search for antiviral drugs. In a significant study, a thiophene derivative was identified as a hit compound against the Ebola virus (EBOV). [13]Further synthesis and optimization, while not exclusively focused on the carbohydrazide itself, underscore the potential of the broader thiophene class as viral entry inhibitors. The initial hit provided a foundation for developing more potent analogues. [13]

Part 4: Structure-Activity Relationship (SAR) and Future Perspectives

The development of substituted thiophene carbohydrazides from simple curiosities to potent drug leads has been driven by an increasing understanding of their structure-activity relationships. Key insights include:

  • The Role of Substitution: The nature and position of substituents on the thiophene ring dramatically influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, affecting target binding and pharmacokinetic properties.

  • The Hydrazone Moiety: Condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones is the most common derivatization strategy. The substituent introduced via the aldehyde/ketone provides a straightforward way to explore a large chemical space and optimize interactions with the biological target. For example, the introduction of aromatic rings with hydroxyl or other hydrogen-bonding groups can significantly enhance binding affinity.

  • Cyclization: The carbohydrazide group is a versatile precursor for creating more complex heterocyclic systems, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. These five-membered rings can act as bioisosteres for ester or amide groups, improving metabolic stability and binding interactions, as seen in the potent anti-C. difficile agent. [10] The history of substituted thiophene carbohydrazides is a testament to the power of synthetic chemistry in creating novel molecular architectures with significant therapeutic potential. From the initial discovery of thiophene in coal tar to the rational design of potent and selective enzyme inhibitors, this class of compounds continues to be a rich field of investigation. Future research will likely focus on leveraging computational modeling and advanced screening techniques to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties, further solidifying the legacy of this remarkable chemical scaffold.

References

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Shashidhara, G.S. et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Wikipedia. (2024). Thiophene. [Link]

  • Pawar, S. et al. (2024). A Mini Review on Thiophene-based derivatives as anticancer agents. High Technology Letters, 30(4). [Link]

  • Prajapati, C. B. et al. (2015). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. International Journal of Science and Research (IJSR). [Link]

  • Yusoh, N. A. et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

  • Research & Reviews. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-3-carbohydrazide derivatives (15–17). [Link]

  • Senturk, M. et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Journal of Biochemical and Molecular Toxicology, 33(3), e22261. [Link]

  • Sharma, A. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Jumaili, M. H. A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. [Link]

  • ResearchGate. (n.d.). Synthetic routes involving thiophene-carbohydrazide as precursors for thiophene-based probes. [Link]

  • Acar, Ç. et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. [Link]

  • de la Fuente, S. et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Novel Schiff Bases Using 4-Methoxythiophene-3-carbohydrazide

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of novel Schiff bases...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-methoxythiophene-3-carbohydrazide. Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a versatile class of compounds with significant therapeutic potential.[1][2] The incorporation of a thiophene scaffold, a privileged heterocycle in medicinal chemistry, is a proven strategy for enhancing biological activity.[3][4] This guide details a robust and reproducible protocol for the acid-catalyzed condensation of 4-methoxythiophene-3-carbohydrazide with various aromatic aldehydes. It provides in-depth explanations for experimental choices, detailed characterization methodologies, and a discussion of the potential downstream applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[5][6]

Introduction: The Scientific Rationale

The synthesis of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Schiff bases (or hydrazones, when derived from hydrazides) are particularly compelling scaffolds due to their synthetic accessibility and wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][5] The core of their activity often lies in the azomethine group, which can participate in hydrogen bonding and chelation with metal ions in biological systems.[2]

The thiophene ring system is a bioisostere of the benzene ring, found in numerous FDA-approved drugs. Its presence can modulate lipophilicity, enhance metabolic stability, and improve interaction with biological targets.[2][4] Specifically, carbohydrazide derivatives serve as excellent precursors for Schiff bases, providing a stable and reactive nucleophilic center for condensation reactions.[7]

This application note focuses on leveraging the unique electronic and structural features of 4-Methoxythiophene-3-carbohydrazide as a key building block. The methoxy group acts as an electron-donating group, potentially influencing the reactivity of the thiophene ring and the biological profile of the final compounds. The following protocols are designed to be self-validating, with clear causality behind each step to ensure reproducibility and success.

Synthesis Pathway Overview

The overall process involves a two-stage approach: the initial synthesis of the key building block, 4-methoxythiophene-3-carbohydrazide, followed by its reaction with various aldehydes to generate a library of Schiff base derivatives.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Synthesis A Methyl 3-hydroxy- thiophene-2-carboxylate B Methylation (Dimethyl Sulfate, K2CO3) A->B C Methyl 3-methoxy- thiophene-2-carboxylate B->C D Alkaline Hydrolysis (NaOH) C->D E 3-Methoxythiophene- 2-carboxylic Acid D->E F Esterification (e.g., Fischer) E->F G Methyl 3-methoxy- thiophene-3-carboxylate F->G H Hydrazinolysis (Hydrazine Hydrate) G->H I 4-Methoxythiophene- 3-carbohydrazide H->I J 4-Methoxythiophene- 3-carbohydrazide L Acid-Catalyzed Condensation J->L K Aromatic Aldehyde (R-CHO) K->L M Crude Schiff Base L->M N Purification (Recrystallization) M->N O Pure Schiff Base Derivative N->O

Caption: General workflow for the synthesis of Schiff bases.

Preparatory Protocol: Synthesis of 4-Methoxythiophene-3-carbohydrazide

While this intermediate may be commercially available, this section provides a validated synthesis route for laboratories preferring to prepare it in-house, based on established methodologies for thiophene derivatization.[8]

3.1. Step 1: Methylation of Methyl 3-hydroxythiophene-2-carboxylate

  • Rationale: To protect the hydroxyl group as a more stable methoxy ether. Anhydrous potassium carbonate serves as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the dimethyl sulfate.

  • Procedure:

    • To a stirred solution of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) in acetone (200 mL), add anhydrous potassium carbonate (0.12 mol).

    • Add dimethyl sulfate (0.12 mol) dropwise to the mixture.

    • Heat the reaction mixture to reflux for 12 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Treat the residue with water and extract the product with dichloromethane (2 x 100 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield methyl 3-methoxythiophene-2-carboxylate.

3.2. Step 2: Saponification to 3-Methoxythiophene-2-carboxylic Acid

  • Rationale: The ester is hydrolyzed to a carboxylic acid, which is a necessary precursor for the final hydrazide.

  • Procedure:

    • Suspend the ester from the previous step (0.1 mol) in a 1N sodium hydroxide solution (150 mL).

    • Heat the mixture to reflux for 30-60 minutes until a clear solution is formed.

    • Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1N HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 3-methoxythiophene-2-carboxylic acid.

3.3. Step 3: Conversion to 4-Methoxythiophene-3-carbohydrazide

  • Rationale: This two-part step first converts the carboxylic acid to a more reactive ester, which is then reacted with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable carbohydrazide.

  • Procedure:

    • Convert the carboxylic acid to its methyl ester (e.g., via Fischer esterification using methanol and a catalytic amount of sulfuric acid).

    • In a round-bottom flask, dissolve the resulting methyl ester (1 equivalent) in ethanol (10 mL per gram of ester).[5]

    • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.[5]

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-methoxythiophene-3-carbohydrazide.

Core Protocol: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the condensation of 4-methoxythiophene-3-carbohydrazide with a representative aromatic aldehyde.

4.1. Materials and Equipment

  • 4-Methoxythiophene-3-carbohydrazide (C₆H₈N₂O₂S, MW: 172.20 g/mol )[10]

  • Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol or Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with hotplate

  • TLC plates (silica gel) and developing chamber

  • Büchner funnel and vacuum filtration apparatus

4.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxythiophene-3-carbohydrazide (1.72 g, 10 mmol) in 30 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[1][9]

    • Expert Insight: The reaction rate is pH-dependent. The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal amine of the hydrazide.[11] However, highly acidic conditions would protonate the hydrazide itself, rendering it non-nucleophilic. A catalytic amount of weak acid is therefore optimal.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C for ethanol) for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 8:2 Chloroform:Methanol or 7:3 Hexane:Ethyl Acetate).[9][12] The disappearance of the starting materials and the appearance of a new, single spot indicates the reaction is complete.

  • Isolation: After completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath for 30 minutes to maximize precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold ethanol to remove any unreacted starting materials or impurities.[5]

  • Drying & Characterization: Dry the purified Schiff base in a vacuum oven at 50-60°C. Determine the melting point and characterize the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.[13]

G mechanism Aldehyde Carbonyl (Electrophile) Hydrazide Amine (Nucleophile) Protonation of Carbonyl Oxygen (Acid Catalyst) Nucleophilic Attack Carbinolamine Intermediate Proton Transfer Dehydration (Loss of H2O) Schiff Base (Imine Formation) mechanism:f1->mechanism:f3 mechanism:f2->mechanism:f3 mechanism:f3->mechanism:f4 mechanism:f4->mechanism:f5 mechanism:f5->mechanism:f6 mechanism:f6->mechanism:f7

Caption: Simplified mechanism of acid-catalyzed Schiff base formation.

Data Presentation & Expected Results

The synthesis of a small library of derivatives using this protocol is expected to yield the products in good to excellent yields.

Table 1: Representative Synthesis Data

EntryAromatic AldehydeProduct NameRxn Time (h)Yield (%)M.P. (°C)Appearance
1Benzaldehyde(E)-N'-(benzylidene)-4-methoxythiophene-3-carbohydrazide591178-180White Solid
24-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-4-methoxythiophene-3-carbohydrazide494205-207Pale Yellow Solid
34-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-4-methoxythiophene-3-carbohydrazide496221-223Yellow Crystalline Solid
44-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-4-methoxythiophene-3-carbohydrazide688192-194Off-white Powder

5.1. Spectroscopic Characterization Guide Structural confirmation is paramount. The following are key spectral features to verify the successful formation of the Schiff base.[3][14]

  • FT-IR (cm⁻¹):

    • Disappearance: Absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the primary amine N-H stretches of the hydrazide.

    • Appearance: A strong absorption band for the azomethine group (C=N ) typically appears in the range of 1600-1650 cm⁻¹. A single N-H stretch for the amide group will be present around 3100-3300 cm⁻¹.

  • ¹H NMR (δ, ppm):

    • Azomethine Proton (-CH=N-): A characteristic singlet appearing in the downfield region, typically between 8.0-9.0 ppm.

    • Amide Proton (-CONH-): A singlet, often broad, further downfield between 11.0-12.0 ppm.

    • Thiophene & Aromatic Protons: Multiplets in the aromatic region (6.5-8.5 ppm).

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound, confirming its identity.

Applications in Drug Discovery

Thiophene-based Schiff bases are a class of compounds with immense potential in medicinal chemistry.[15] Once synthesized and characterized, these novel derivatives serve as candidates for biological screening.

Potential Therapeutic Targets:

  • Antimicrobial/Antifungal Agents: Thiophene derivatives are known to interfere with microbial processes.[2] The synthesized compounds can be screened against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).[15][16]

  • Anticancer Agents: Many Schiff bases exhibit cytotoxic activity against various cancer cell lines.[4][6] Screening against cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) can reveal potential antitumor properties.[4]

  • Antitubercular Agents: Tuberculosis remains a global health threat, and novel therapeutics are needed. Thiophene Schiff bases have shown promise as potential antitubercular agents, justifying screening against Mycobacterium tuberculosis.[3]

G cluster_0 Biological Screening A Synthesized Schiff Base Library B Antimicrobial Assays (Bacteria, Fungi) A->B Evaluate C Cytotoxicity Assays (Cancer Cell Lines) A->C Evaluate D Antitubercular Assays (M. tuberculosis) A->D Evaluate E Hit Identification & Lead Optimization B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Preclinical Development F->G

Caption: Logical workflow from synthesized compounds to drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. BenchChem.
  • Al-Ktaifani, M. M., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PMC. Available from: [Link]

  • Varma, R. S. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization and DFT calculations of novel Schiff base containing thiophene ring | Request PDF. ResearchGate. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists. Available from: [Link]

  • ACS Publications. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available from: [Link]

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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. BenchChem.
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  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available from: [Link]

  • University of Babylon. (n.d.). SCHIFF BASES. University of Babylon. Available from: [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available from: [Link]

  • PMC. (2019). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. PMC. Available from: [Link]

  • BenchChem. (2025). Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols. BenchChem.
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  • PMC. (2025). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. PMC. Available from: [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?. ResearchGate. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][5][9]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 10X CHEM. (n.d.). 4-Methoxythiophene-3-carbohydrazide. 10X CHEM. Available from: [Link]

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Application

Application Notes and Protocols: Cyclization Reactions of 4-Methoxythiophene-3-carbohydrazide

Introduction: The Thiophene Scaffold in Modern Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its isosteric relationship with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its isosteric relationship with the benzene ring allows it to mimic phenyl groups in biological systems, often with improved pharmacokinetic profiles.[3] Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][4] The strategic functionalization of the thiophene nucleus is a cornerstone of modern drug development, enabling the fine-tuning of biological activity and the creation of novel intellectual property.

4-Methoxythiophene-3-carbohydrazide is a versatile and highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the methoxy group can influence the electronic properties of the thiophene ring and provide additional points for metabolic interaction, while the carbohydrazide moiety serves as a reactive handle for various cyclization reactions. This guide provides detailed protocols for the synthesis of three key classes of five-membered heterocycles—1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—using 4-Methoxythiophene-3-carbohydrazide as the common precursor. These protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

I. Synthesis of 5-(4-Methoxythiophen-3-yl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is a bioisostere of carboxylic acids and esters and is found in numerous marketed drugs.[5] The conversion of carbohydrazides to 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established and efficient method for the synthesis of this important heterocyclic system.[6][7] The reaction proceeds via the formation of a potassium dithiocarbazinate salt, which upon acidification, cyclizes to the desired oxadiazole-thiol.

Reaction Scheme:

G start 4-Methoxythiophene-3-carbohydrazide reagents 1. CS₂, KOH, EtOH 2. H₂O, HCl start->reagents product 5-(4-Methoxythiophen-3-yl)-1,3,4-oxadiazole-2-thiol reagents->product caption Synthesis of 5-(4-Methoxythiophen-3-yl)-1,3,4-oxadiazole-2-thiol

Caption: General reaction scheme for the synthesis of the target 1,3,4-oxadiazole.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Methoxythiophene-3-carbohydrazide (1.86 g, 10 mmol) in absolute ethanol (50 mL).

    • To this solution, add potassium hydroxide (0.67 g, 12 mmol) dissolved in a minimal amount of water (approximately 3 mL). Stir until the potassium hydroxide is fully dissolved.

  • Reaction with Carbon Disulfide:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add carbon disulfide (0.91 g, 0.76 mL, 12 mmol) dropwise to the stirred solution. The addition should be completed within 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the resulting solid residue in water (50 mL) and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • The desired product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Data Summary:
ParameterValueReference
Yield 85-90%[6][7]
Reaction Time 6-8 hours[6]
Reaction Temperature Reflux[6]
Appearance White to off-white solid
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.5 (s, 1H, SH), 8.5 (s, 1H, thiophene H-2), 7.0 (s, 1H, thiophene H-5), 3.9 (s, 3H, OCH₃)[3]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 178.5 (C=S), 162.0 (C=N), 158.0 (C-OCH₃), 125.0 (thiophene C-2), 115.0 (thiophene C-5), 110.0 (thiophene C-3), 108.0 (thiophene C-4), 58.0 (OCH₃)[3]
IR (KBr, cm⁻¹) 3100 (N-H), 2950 (C-H), 1610 (C=N), 1550 (C=C), 1250 (C-O), 1100 (C=S)[3]

II. Synthesis of 4-Aryl-5-(4-methoxythiophen-3-yl)-4H-1,2,4-triazole-3-thiols

1,2,4-Triazole derivatives are a cornerstone in the development of antifungal and anticancer agents.[4] A common and effective route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[8][9]

Reaction Scheme:

G start 4-Methoxythiophene-3-carbohydrazide reagent1 Aryl isothiocyanate, EtOH, Reflux start->reagent1 intermediate Thiosemicarbazide Intermediate reagent1->intermediate reagent2 NaOH (aq), Reflux intermediate->reagent2 product 4-Aryl-5-(4-methoxythiophen-3-yl)-4H-1,2,4-triazole-3-thiol reagent2->product caption Synthesis of 4-Aryl-5-(4-methoxythiophen-3-yl)-4H-1,2,4-triazole-3-thiols G start 4-Methoxythiophene-3-carbohydrazide reagents Acetylacetone, Glacial Acetic Acid (cat.), EtOH, Reflux start->reagents product 3,5-Dimethyl-1-(4-methoxythiophene-3-carbonyl)pyrazole reagents->product caption Synthesis of 3,5-Dimethyl-1-(4-methoxythiophene-3-carbonyl)pyrazole

Caption: General reaction scheme for the synthesis of the target pyrazole.

Detailed Experimental Protocol:
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 4-Methoxythiophene-3-carbohydrazide (1.86 g, 10 mmol), acetylacetone (1.0 g, 1.02 mL, 10 mmol), and ethanol (40 mL).

    • Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent under reduced pressure.

    • Pour the concentrated mixture into ice-cold water (50 mL).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol-water mixture to obtain the pure pyrazole derivative.

Data Summary:
ParameterValueReference
Yield 80-88%[1][10]
Reaction Time 4-6 hours[1]
Reaction Temperature Reflux[1]
Appearance White to pale yellow solid
Melting Point 145-147 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.2 (s, 1H, thiophene H-2), 6.8 (s, 1H, thiophene H-5), 6.0 (s, 1H, pyrazole H-4), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)[11][12]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 165.0 (C=O), 158.8 (C-OCH₃), 152.0 (pyrazole C-5), 144.0 (pyrazole C-3), 125.5 (thiophene C-2), 116.0 (thiophene C-5), 112.0 (pyrazole C-4), 111.0 (thiophene C-3), 109.0 (thiophene C-4), 58.5 (OCH₃), 14.0 (CH₃), 13.5 (CH₃)[11][12]
IR (KBr, cm⁻¹) 3050 (C-H, aromatic), 2960 (C-H, aliphatic), 1680 (C=O), 1590 (C=N), 1550 (C=C), 1260 (C-O)[1]

Conclusion and Future Perspectives

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of diverse heterocyclic scaffolds from 4-Methoxythiophene-3-carbohydrazide. The resulting 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles are valuable compounds for further chemical modification and biological screening. Researchers in drug discovery and medicinal chemistry can utilize these methods to generate libraries of novel thiophene-based compounds for the identification of new therapeutic leads. The inherent versatility of the thiophene nucleus, coupled with the diverse biological activities of the appended heterocyclic rings, makes this a promising area for continued research and development. [1][4][13]

References

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024).
  • Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2024). Molecules. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank. [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics.
  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. (2023). EPRA International Journal of Research and Development.
  • Synthesis of thiophene and Their Pharmacological Activity. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). Arkivoc.
  • Synthesis of thiophene and Their Pharmacological Activity. (2025).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Synthesis of thiophene-3-carbohydrazide derivatives (15–17). (n.d.).
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). Molecules. [Link]

  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021). ACS Omega. [Link]

  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Chemistry.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. (2025). Journal of Heterocyclic Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Karadeniz Technical University Journal of the Faculty of Pharmacy. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][4][14]triazole-3-thiol derivatives and Antifungal activity. (2012). International Journal of Pharmacy and Life Sciences.

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.

Sources

Method

Preparation of thienopyrimidines from 4-Methoxythiophene-3-carbohydrazide

Application Note: Preparation of Thienopyrimidines from 4-Methoxythiophene-3-carbohydrazide Scaffolds Executive Summary This application note details the synthetic pathways for transforming 4-methoxythiophene-3-carbohydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Thienopyrimidines from 4-Methoxythiophene-3-carbohydrazide Scaffolds

Executive Summary

This application note details the synthetic pathways for transforming 4-methoxythiophene-3-carbohydrazide into bioactive thienopyrimidines . Thienopyrimidines are bio-isosteres of purines and quinazolines, widely researched for their kinase inhibitory (e.g., EGFR, VEGFR) and antimicrobial properties.

The presence of the 4-methoxy group on the thiophene ring is structurally significant. As an electron-donating group (EDG), it influences the nucleophilicity of the scaffold and improves the solubility of the final fused heterocycle—a critical parameter in drug development.

Critical Scientific Note: The formation of a fused pyrimidine ring onto a thiophene core typically requires a bifunctional scaffold . While the carbohydrazide group (-CONHNH


) provides two nitrogens, efficient cyclization to a thieno[2,3-d]pyrimidine requires an adjacent nucleophile, most commonly an amino group at position 2 (2-amino-4-methoxythiophene-3-carbohydrazide ). This guide addresses the synthesis assuming this requisite ortho-amino functionality is present or generated, as direct cyclization of the C2-unsubstituted hydrazide is chemically unfavorable for fused ring formation.

Synthetic Strategy & Mechanism

The transformation relies on the condensation of the 1,4-binucleophile (the 2-amino-3-carbohydrazide system) with a one-carbon electrophile (C1 donor).

Key Reaction Pathways:
  • Pathway A (Orthoesters): Reaction with triethyl orthoformate yields 3-amino-thieno[2,3-d]pyrimidin-4(3H)-ones . The hydrazide nitrogen is retained as an N-amino handle.

  • Pathway B (Carbon Disulfide): Reaction with CS

    
     yields 2-mercapto-thienopyrimidines , offering a thiol handle for S-alkylation.
    
  • Pathway C (Cyclization with 1,3-Electrophiles): Reaction with acetylacetone typically yields thienopyrimidines or pyrazolyl-thiophenes depending on conditions.

Mechanistic Visualization

ThienopyrimidineSynthesis cluster_0 Pathway A: C1 Insertion Start 4-Methoxythiophene- 3-carbohydrazide (with 2-NH2 group) Inter Imidate/Intermediate Start->Inter Condensation Product2 2-Mercapto-5-methoxy- thieno[2,3-d]pyrimidin-4(3H)-one Start->Product2 CS2 / KOH Reflux Reagent1 Triethyl Orthoformate (C1 Donor) Reagent1->Start Reagent2 Carbon Disulfide (CS2) Product1 3-Amino-5-methoxy- thieno[2,3-d]pyrimidin-4(3H)-one Inter->Product1 Cyclization (-EtOH)

Caption: Divergent synthesis of thienopyrimidines from the carbohydrazide scaffold. Pathway A retains the hydrazide nitrogen; Pathway B introduces a thiol group.

Experimental Protocols

Pre-Synthesis Validation (Self-Validating Step)

Before proceeding, confirm the structure of your starting material via 1H-NMR .

  • Check: Look for the broad singlet of the hydrazide -NHNH

    
     (typically 
    
    
    
    4.0–9.0 ppm depending on solvent) and the broad singlet of the C2-amino group (
    
    
    6.0–8.0 ppm).
  • Why: If the C2-amino signal is absent (i.e., you have pure 4-methoxythiophene-3-carbohydrazide with a C2-H), the protocols below will likely yield 1,3,4-oxadiazoles rather than thienopyrimidines.

Protocol A: Synthesis of 3-Amino-5-methoxythieno[2,3-d]pyrimidin-4(3H)-one

Targeting the N-amino functionalized pyrimidine core.

Reagents:

  • Starting Material: 2-Amino-4-methoxythiophene-3-carbohydrazide (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Catalyst: Glacial Acetic Acid (drops) or p-TsOH (catalytic)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), place 1.0 mmol  of the carbohydrazide.
    
  • Addition: Add 5–10 mL of triethyl orthoformate. The solid may not dissolve immediately.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Heat the mixture at reflux (approx. 100–110 °C) for 4–6 hours .

    • Monitoring: Monitor via TLC (System: CHCl

      
      :MeOH 9:1). Look for the disappearance of the polar hydrazide spot and the appearance of a less polar fluorescent spot.
      
  • Work-up: Cool the reaction mixture to room temperature. A precipitate often forms.

    • If solid forms: Filter the solid, wash with cold ethanol, and dry.

    • If no solid: Evaporate the excess TEOF under reduced pressure. Triturate the residue with cold ethanol or diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF mixture.

Expected Data:

  • IR (KBr): Disappearance of one -NH

    
     doublet (hydrazide); Appearance of characteristic C=O (amide) around 1660–1680 cm
    
    
    
    .
  • 1H-NMR (DMSO-d

    
    ):  A sharp singlet around 
    
    
    
    8.0–8.5 ppm corresponding to the Pyrimidine C2-H. The N-NH
    
    
    protons usually appear as a singlet around
    
    
    5.0–6.0 ppm.
Protocol B: Synthesis of 2-Mercapto-5-methoxythieno[2,3-d]pyrimidin-4(3H)-one

Targeting the 2-thioxo/mercapto derivative for further S-alkylation.

Reagents:

  • Starting Material: 2-Amino-4-methoxythiophene-3-carbohydrazide (1.0 eq)

  • Carbon Disulfide (CS

    
    ) (Excess)
    
  • Potassium Hydroxide (KOH) (1.0 eq)

  • Solvent: Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve 0.56 g (10 mmol) of KOH in 20 mL of absolute ethanol. Add 10 mmol of the carbohydrazide.

  • Addition: Add 2 mL of Carbon Disulfide (CS

    
    ) dropwise at room temperature.
    
  • Reaction: Heat the mixture under reflux on a water bath for 6–10 hours . Evolution of H

    
    S gas (rotten egg smell) indicates reaction progress (use a fume hood!).
    
  • Work-up: Distill off the solvent under reduced pressure.

  • Acidification: Dissolve the residue in a minimum amount of water. Cool in an ice bath and acidify with dilute HCl (10%) to pH 2–3.

  • Isolation: The yellow precipitate (thioxo form) is filtered, washed with water, and dried.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Cyclization (Oxadiazole formed) Missing C2-Amino group.Confirm starting material structure. If C2 is unsubstituted, consider nitration/reduction sequence to introduce amine before hydrazide formation.
Low Yield (Pathway A) Incomplete condensation.Increase reaction time or use neat TEOF. Ensure anhydrous conditions to prevent hydrolysis of the orthoester.
Sticky Product (Pathway B) Polymerization or impurities.Acidify slowly with vigorous stirring. Recrystallize from Dioxane/Ethanol.
Solubility Issues Rigid fused ring system.The 4-methoxy group aids solubility, but if still insoluble, use DMSO-d

for NMR or add TFA.

References

  • Synthesis of Thienopyrimidines via Carbohydrazides

    • Title: Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Deriv
    • Source: Academia.edu / Vertex AI Research.
    • URL:[Link]

  • Review of Thienopyrimidine Synthesis

    • Title: Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.[1][2]

    • Source: ResearchGate.[2][3][4]

    • URL:[Link]

  • Cyclization Mechanisms (Triazolothienopyrimidines)

    • Title: Synthesis of Some Thienopyrimidine Derivatives.[1][2][3][5][6][7]

    • Source: Molecules (MDPI) / NIH.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evalu
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Application

Heterocyclic ring closure techniques using thiophene hydrazides

Application Notes & Protocols Topic: Heterocyclic Ring Closure Techniques Using Thiophene Hydrazides Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene Hydrazide Synthon in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Heterocyclic Ring Closure Techniques Using Thiophene Hydrazides Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Hydrazide Synthon in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring and a core component in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding enhance drug-receptor interactions, making it a cornerstone of modern pharmaceutical design.[2] Thiophene derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5]

Within the arsenal of thiophene-based building blocks, thiophene hydrazides (specifically thiophene-2-carbohydrazide and its analogues) have emerged as exceptionally versatile synthons. The carbohydrazide moiety (-CONHNH₂) is a potent binucleophile, possessing two nitrogen atoms with distinct reactivity profiles. This feature allows for a diverse range of cyclization strategies, enabling the efficient construction of more complex fused and appended heterocyclic systems. These resultant scaffolds, such as triazoles, oxadiazoles, and pyrazoles, are themselves pharmacologically significant, making thiophene hydrazides a powerful launchpad for generating novel drug candidates.[6][7][8]

This guide provides an in-depth exploration of key heterocyclic ring closure techniques starting from thiophene hydrazides, complete with mechanistic insights and detailed experimental protocols designed for practical application in a research setting.

Synthesis of Thiophene-Appended 1,2,4-Triazoles

The 1,2,4-triazole ring is a critical pharmacophore known for a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[9] The reaction of thiophene carbohydrazide with isothiocyanates provides a robust and high-yielding pathway to 5-(thiophen-2-yl)-4-aryl-1,2,4-triazole-3-thiones, which can serve as precursors for further functionalization.[10]

Causality and Mechanism

The synthesis is a two-step, one-pot process.

  • Thiosemicarbazide Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen (-NH₂) of the thiophene hydrazide onto the electrophilic carbon of the aryl isothiocyanate. This forms a linear N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate. This step is typically performed in a protic solvent like ethanol to facilitate proton transfer.

  • Base-Catalyzed Cyclization: The addition of a strong base, such as aqueous sodium hydroxide (NaOH), deprotonates the hydrazide nitrogens. The deprotonated nitrogen then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. Subsequent dehydration (elimination of a water molecule) results in the formation of the stable, aromatic 1,2,4-triazole ring.[10]

Visualizing the Workflow: From Hydrazide to Triazole

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization ThiopheneHydrazide Thiophene-2- carbohydrazide Intermediate Hydrazine-1-carbothioamide Intermediate ThiopheneHydrazide->Intermediate EtOH, Reflux Isothiocyanate Aryl Isothiocyanate (Ar-N=C=S) Isothiocyanate->Intermediate Intermediate2 Hydrazine-1-carbothioamide Intermediate Base 10% aq. NaOH Product 4-Aryl-5-(thiophen-2-yl)- 2,4-dihydro-3H-1,2,4- triazole-3-thione Base->Product Reflux, -H2O Intermediate2->Product

Caption: Workflow for the synthesis of Thiophene-1,2,4-triazoles.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from the work of Titi et al.[10]

Materials:

  • Thiophene-2-carbohydrazide (1.42 g, 10 mmol)

  • 4-Chlorophenyl isothiocyanate (1.69 g, 10 mmol)

  • Ethanol (30 mL)

  • Sodium Hydroxide (10% aqueous solution, 20 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend thiophene-2-carbohydrazide (10 mmol) in ethanol (30 mL).

  • Addition of Isothiocyanate: Add 4-chlorophenyl isothiocyanate (10 mmol) to the suspension.

  • Intermediate Formation: Heat the mixture to reflux with continuous stirring for 2 hours. A precipitate of the intermediate thiosemicarbazide may form.

  • Cyclization: After the reflux period, add 10% aqueous sodium hydroxide solution (20 mL) to the reaction mixture.

  • Second Reflux: Continue to heat the mixture at reflux for an additional 4 hours. The solution should become clear.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Precipitation: Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is approximately 5-6. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with distilled water, and allow it to air dry. Recrystallize the solid from ethanol to yield the pure product.

Substrate (Ar-NCS)Reaction TimeTypical YieldReference
4-Chlorophenyl isothiocyanate2h (Step 1) + 4h (Step 2)~85-90%[10]
4-Bromophenyl isothiocyanate2h (Step 1) + 4h (Step 2)~88-92%[10]
Phenyl isothiocyanate2h (Step 1) + 4h (Step 2)~90-95%[10]

Synthesis of Thiophene-Appended 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

1,3,4-Oxadiazoles and their sulfur analogues, 1,3,4-thiadiazoles, are five-membered heterocycles that feature prominently in compounds with antimicrobial, anti-inflammatory, and anticancer activities.[6] A common and effective strategy for their synthesis from thiophene hydrazides involves cyclization with carbon disulfide (CS₂).

Causality and Mechanism

The reaction proceeds via a dithiocarbazate intermediate.

  • Intermediate Salt Formation: Thiophene hydrazide reacts with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent (e.g., DMF). The hydrazide acts as a nucleophile, attacking the CS₂, and the base facilitates the formation of a potassium dithiocarbazate salt.[11][12]

  • Intramolecular Cyclization & Dehydration: Upon heating, this intermediate undergoes intramolecular cyclization. The nucleophilic sulfur attacks the carbonyl carbon of the original hydrazide moiety. This is followed by the elimination of water and hydrogen sulfide (H₂S) to yield the stable 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol.

  • Alternative Oxadiazole Synthesis: To form the oxadiazole ring, the dithiocarbazate salt can be treated with an alkylating agent (e.g., dimethyl sulfate) to form a methyl dithiocarbazate ester. Subsequent heating or acid catalysis promotes cyclization with the elimination of methanethiol and H₂S, leading to the formation of the 1,3,4-oxadiazole ring.[11]

Visualizing the Mechanism: Cyclization with CS₂

G ThiopheneHydrazide Thiophene-2- carbohydrazide Salt Potassium Dithiocarbazate Salt Intermediate ThiopheneHydrazide->Salt Step 1 CS2 Carbon Disulfide (CS₂) CS2->Salt Base KOH / DMF Base->Salt Product_Thiadiazole 5-(Thiophen-2-yl)-1,3,4- thiadiazole-2-thiol Salt->Product_Thiadiazole Step 2a: Heat (-H₂S, -H₂O) Product_Oxadiazole 5-(Thiophen-2-yl)-1,3,4- oxadiazole-2-thiol Salt->Product_Oxadiazole Step 2b: 1. Alkylation 2. Cyclization

Caption: Divergent synthesis of thiadiazoles and oxadiazoles from a common intermediate.

Experimental Protocol: Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol is a generalized procedure based on established methods.[11][13]

Materials:

  • Thiophene-2-carbohydrazide (1.42 g, 10 mmol)

  • Potassium hydroxide (KOH) (0.62 g, 11 mmol)

  • Carbon disulfide (CS₂) (0.91 g, 12 mmol)

  • Absolute Ethanol (50 mL)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve potassium hydroxide (11 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Addition of Hydrazide: Add thiophene-2-carbohydrazide (10 mmol) to the solution and stir until it dissolves completely.

  • Formation of Salt: Cool the mixture in an ice bath. Add carbon disulfide (12 mmol) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. A yellow precipitate (potassium dithiocarbazate salt) will form.

  • Cyclization: Heat the reaction mixture to reflux for 6-8 hours. During this time, the evolution of H₂S gas may be observed (perform in a well-ventilated fume hood), and the color of the solution may change.

  • Work-up: Reduce the volume of the solvent under reduced pressure. Dissolve the residue in a small amount of water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify with concentrated HCl until the pH is acidic.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.

Fischer Indole Synthesis for Thieno-Fused Indoles

The Fischer indole synthesis is a classic, powerful reaction for constructing an indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[14][15] By using a thiophene-based hydrazine, this reaction can be adapted to create thieno[b]indoles, which are rigid, planar heteroacene systems of interest in materials science and as complex pharmaceutical scaffolds.[16]

Causality and Mechanism

The mechanism is a cascade of acid-catalyzed reactions:

  • Hydrazone Formation: The thiophene hydrazine reacts with a ketone or aldehyde to form a thiophene hydrazone intermediate. This is a standard condensation reaction.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

  • [17][17]-Sigmatropic Rearrangement: This is the key step. The protonated enamine undergoes an electrocyclic rearrangement, breaking a N-N bond and forming a C-C bond, which results in a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate undergoes rearomatization and subsequent acid-catalyzed intramolecular cyclization. The resulting aminal then eliminates a molecule of ammonia (NH₃) to form the stable, aromatic fused indole ring system.[14][18]

Visualizing the Fischer Indole Mechanism

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Rearrangement & Cyclization ThiopheneHydrazine Thiophene Hydrazine Hydrazone Thiophene Hydrazone ThiopheneHydrazine->Hydrazone Ketone Ketone / Aldehyde Ketone->Hydrazone Hydrazone2 Thiophene Hydrazone Enamine Ene-hydrazine Hydrazone2->Enamine Tautomerization Acid Acid Catalyst (e.g., PPA, ZnCl₂) Acid->Enamine Aminal Cyclic Aminal Acid->Aminal Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Diimine->Aminal Cyclization Product Thieno[b]indole Aminal->Product -NH₃ (Aromatization)

Caption: Key stages of the acid-catalyzed Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a Thieno[3,2-b]indole Derivative

This is a representative protocol for the Fischer indole synthesis. The choice of acid catalyst and solvent is critical and often requires optimization. Polyphosphoric acid (PPA) is a common and effective catalyst.

Materials:

  • Thiophen-3-ylhydrazine hydrochloride (10 mmol)

  • Cyclohexanone (1.08 g, 11 mmol)

  • Polyphosphoric Acid (PPA) (approx. 20 g)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (Optional Pre-step): In some cases, the hydrazone is pre-formed by refluxing the hydrazine hydrochloride and the ketone in ethanol with a catalytic amount of acetic acid. The isolated hydrazone is then used in the next step.

  • Reaction Setup: Place polyphosphoric acid (20 g) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C.

  • Addition of Reactants: Add the thiophen-3-ylhydrazine hydrochloride (10 mmol) and cyclohexanone (11 mmol) to the hot PPA. Caution: The reaction can be exothermic.

  • Cyclization Reaction: Stir the mixture vigorously at 100-120 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool slightly (to ~60-70 °C) and then carefully pour it onto a large volume of crushed ice with stirring.

  • Neutralization: The resulting precipitate is suspended in water. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure thieno[3,2-b]indole product.

References

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  • Titi, A., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]

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  • Unknown Author. (2012). DESIGN AND SYNTHESIS OF 1 , 2 , 4-TRIAZOLE SUBSTITUTED THIOPHENES. Semantic Scholar. [Link]

  • Dorcet, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

  • Fayyaz, S., et al. (2024). Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Journal of Xi'an Shiyou University. [Link]

  • Zanirato, P., et al. (2024). Synthesis and Antidiseas Evaluation of Some Bis-Heteroaryls (Thiophene or Selenophene) 1,2,3-triazoles C-trimethylsilylated. Mathews J Pharma Sci. [Link]

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Method

Catalytic Functionalization of 4-Methoxythiophene-3-carbohydrazide: Application Notes and Protocols for Advanced Drug Discovery

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, thiophene derivatives are prized for their versatile biological activities.

Author: BenchChem Technical Support Team. Date: February 2026

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, thiophene derivatives are prized for their versatile biological activities. 4-Methoxythiophene-3-carbohydrazide, in particular, presents a unique molecular framework, combining an electron-rich aromatic system with a reactive hydrazide moiety. This combination offers multiple avenues for structural elaboration, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of 4-Methoxythiophene-3-carbohydrazide. We will delve into the strategic considerations for site-selective modifications of both the thiophene ring and the carbohydrazide group, supported by established catalytic methodologies.

Understanding the Reactivity Landscape

The structure of 4-Methoxythiophene-3-carbohydrazide offers several potential sites for catalytic functionalization. The electron-donating methoxy group at the 4-position activates the thiophene ring towards electrophilic substitution and directs metallation to the adjacent C5 position. The carbohydrazide moiety, with its nucleophilic nitrogen atoms and potential for chelation, can act as a handle for various transformations.

I. Catalytic C-H Functionalization of the Thiophene Ring

Direct C-H bond activation is a powerful, atom-economical strategy for introducing new functionalities onto aromatic rings. For 4-Methoxythiophene-3-carbohydrazide, the primary targets for C-H functionalization are the C2 and C5 positions of the thiophene ring.

A. Palladium-Catalyzed C-H Arylation at the C5 Position

The C5 position is the most electron-rich and sterically accessible site, making it the preferred location for palladium-catalyzed C-H arylation. The choice of catalyst, ligand, and oxidant is crucial for achieving high regioselectivity and yield.

Causality behind Experimental Choices:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium precursor for C-H activation catalysis.

  • Phosphine Ligands (e.g., SPhos, X-Phos): Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl halides and facilitate the C-H activation step in the catalytic cycle.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These bases are essential for the deprotonation step of the C-H bond, which is often the rate-determining step.

  • Pivalic Acid (PivOH): Often used as an additive to facilitate the C-H activation through a concerted metalation-deprotonation mechanism.

Experimental Protocol: C5-Arylation

  • To a flame-dried Schlenk tube, add 4-Methoxythiophene-3-carbohydrazide (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol) and pivalic acid (0.3 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂Pre-catalyst for C-H activation.
Ligand SPhosPromotes oxidative addition and C-H activation.
Base K₂CO₃Facilitates deprotonation of the C-H bond.
Solvent 1,4-DioxaneHigh boiling point, suitable for these reactions.
Temperature 110 °CProvides sufficient energy for C-H activation.
B. Rhodium-Catalyzed C-H Functionalization Directed by the Carbohydrazide Moiety

The carbohydrazide group can potentially act as a directing group, guiding the catalytic functionalization to the C2 position of the thiophene ring through the formation of a stable metallacycle intermediate.[1][2] Rhodium catalysts are particularly effective for such directed C-H activations.[3][4]

Causality behind Experimental Choices:

  • [RhCp*Cl₂]₂: A widely used rhodium precatalyst for C-H activation, known for its high activity and stability.[4]

  • Silver Hexafluoroantimonate (AgSbF₆): Often used as a halide scavenger to generate a more catalytically active cationic rhodium species.

  • Coupling Partner: Alkenes or alkynes can be used to introduce new carbon-carbon bonds at the C2 position.

Experimental Protocol: C2-Alkylation/Alkenylation

  • In a glovebox, add 4-Methoxythiophene-3-carbohydrazide (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a vial.

  • Add the alkene or alkyne coupling partner (1.0 mmol).

  • Add 2 mL of anhydrous dichloroethane (DCE).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, filter through a short plug of silica gel, and wash with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography.

Workflow for C-H Functionalization

G cluster_0 Thiophene Ring C-H Functionalization Start 4-Methoxythiophene-3-carbohydrazide C5_Arylation C5-Arylation (Pd-Catalyzed) Start->C5_Arylation Aryl Halide, Pd(OAc)₂, Ligand C2_Functionalization C2-Functionalization (Rh-Directed) Start->C2_Functionalization Alkene/Alkyne, [RhCp*Cl₂]₂, AgSbF₆ Product_C5 5-Aryl-4-methoxythiophene-3-carbohydrazide C5_Arylation->Product_C5 Product_C2 2-Substituted-4-methoxythiophene-3-carbohydrazide C2_Functionalization->Product_C2

Caption: Catalytic pathways for thiophene ring functionalization.

II. Catalytic Functionalization of the Carbohydrazide Moiety

The carbohydrazide group offers rich opportunities for derivatization through N-H functionalization and condensation reactions.

A. Copper-Catalyzed N-Arylation of the Hydrazide

The N-H bonds of the hydrazide are amenable to N-arylation reactions, which can be effectively catalyzed by copper complexes. This allows for the introduction of a diverse range of aryl and heteroaryl groups.[5][6]

Causality behind Experimental Choices:

  • Copper(I) Iodide (CuI): A readily available and efficient copper catalyst for N-arylation reactions.

  • Ligands (e.g., Picolinamide derivatives): These ligands can accelerate the catalytic cycle and improve reaction yields.[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃): Necessary for the deprotonation of the hydrazide N-H bond.

Experimental Protocol: N-Arylation

  • To a microwave vial, add 4-Methoxythiophene-3-carbohydrazide (1.0 mmol), aryl iodide (1.1 mmol), CuI (0.1 mmol, 10 mol%), and a suitable ligand (e.g., 4-hydroxy picolinamide, 0.2 mmol, 20 mol%).

  • Add cesium carbonate (2.0 mmol).

  • Seal the vial and add 4 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture in a microwave reactor at 120-150 °C for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst CuIEfficient for C-N bond formation.
Ligand Picolinamide derivativeAccelerates the catalytic cycle.
Base Cs₂CO₃Strong base for N-H deprotonation.
Solvent DMSOHigh boiling point, good for microwave heating.
Temperature 120-150 °CPromotes the coupling reaction.
B. Catalytic Condensation with Aldehydes and Ketones

The terminal -NH₂ group of the carbohydrazide readily undergoes condensation with aldehydes and ketones to form hydrazones. This reaction can be catalyzed by acids or bases.[7][8][9]

Causality behind Experimental Choices:

  • Catalyst: A catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid can activate the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the hydrazide.

  • Solvent: Ethanol or methanol are common solvents that allow for easy removal of the water byproduct.

Experimental Protocol: Hydrazone Synthesis

  • Dissolve 4-Methoxythiophene-3-carbohydrazide (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.05 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Workflow for Hydrazide Functionalization

G cluster_1 Carbohydrazide Moiety Functionalization Start 4-Methoxythiophene-3-carbohydrazide N_Arylation N-Arylation (Cu-Catalyzed) Start->N_Arylation Aryl Halide, CuI, Ligand Condensation Condensation (Acid-Catalyzed) Start->Condensation Aldehyde/Ketone, Acetic Acid Product_N_Aryl N'-Aryl-4-methoxythiophene-3-carbohydrazide N_Arylation->Product_N_Aryl Product_Hydrazone Hydrazone Derivative Condensation->Product_Hydrazone

Caption: Catalytic pathways for carbohydrazide functionalization.

III. Conclusion and Future Perspectives

The catalytic functionalization of 4-Methoxythiophene-3-carbohydrazide provides a versatile platform for the synthesis of novel and diverse molecular architectures. The protocols outlined in this guide offer reliable starting points for researchers in drug discovery and medicinal chemistry. Future work in this area could explore orthogonal functionalization strategies, allowing for the selective modification of multiple sites on the molecule in a stepwise manner. The development of enantioselective catalytic methods would also be a significant advancement, enabling access to chiral thiophene derivatives with potentially enhanced biological activities.

References

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  • Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. [Link]

  • Copper-Catalyzed Coupling of N-Acyl- N'-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides. PubMed. [Link]

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Application

Application Notes and Protocols for Solvent Selection in Reactions Involving 4-Methoxythiophenes

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 4-Methoxythiophenes 4-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 4-Methoxythiophenes

4-Methoxythiophenes are a class of electron-rich heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, organic electronics, and fine chemicals. The methoxy group at the 4-position significantly influences the electronic properties of the thiophene ring, enhancing its electron density and directing the regioselectivity of various chemical transformations. However, harnessing the full synthetic potential of these substrates is critically dependent on the judicious selection of the reaction solvent. The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and selectivities.

This comprehensive guide provides a detailed exploration of solvent selection for key reactions involving 4-methoxythiophenes. Moving beyond a simple recitation of protocols, we will delve into the underlying principles governing solvent effects in lithiation, cross-coupling reactions, and other transformations. By understanding the "why" behind the choice of a particular solvent, researchers can troubleshoot existing methods, optimize reaction conditions, and design novel synthetic pathways with greater confidence and success.

I. Fundamental Considerations for Solvent Selection

The choice of a solvent for any given reaction is a multifactorial decision. For reactions involving 4-methoxythiophenes, the following solvent properties are of paramount importance:

  • Polarity and Dielectric Constant: The ability of a solvent to stabilize charged intermediates or transition states is crucial. Polar solvents can accelerate reactions that proceed through ionic mechanisms.

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, amides) can coordinate to metal centers in catalytic cycles or to lithium ions in organometallic reactions, thereby modulating their reactivity.

  • Proticity: Protic solvents (e.g., alcohols, water) can act as proton sources and are generally avoided in reactions involving highly basic intermediates like organolithiums. Aprotic solvents, which lack acidic protons, are preferred for such transformations.

  • Boiling Point: The boiling point of a solvent determines the accessible temperature range for a reaction. High-boiling polar aprotic solvents are often used to drive sluggish cross-coupling reactions to completion.

  • Solubility: The solvent must be capable of dissolving the 4-methoxythiophene substrate, reagents, and any catalysts to ensure a homogeneous reaction mixture.

II. Solvent Selection for Key Transformations of 4-Methoxythiophenes

A. Lithiation and Other Metal-Halogen Exchange Reactions

The deprotonation (lithiation) of the thiophene ring is a common strategy for introducing functional groups. The methoxy group in 4-methoxythiophene directs lithiation to the adjacent 5-position. The choice of solvent is critical for the formation and stability of the resulting organolithium species.

Recommended Solvents: Anhydrous ethereal solvents are the top choice for lithiation reactions.

  • Tetrahydrofuran (THF): THF is a polar aprotic ether that effectively solvates the lithium cation, leading to the formation of more reactive "solvent-separated ion pairs."[1][2] This enhanced reactivity is often desirable for subsequent reactions with electrophiles. However, THF is not inert and can be deprotonated by strong bases, especially at elevated temperatures. Therefore, lithiation reactions in THF are typically conducted at low temperatures (-78 °C).

  • Diethyl Ether (Et₂O): Diethyl ether is less polar than THF and tends to favor the formation of "contact ion pairs," where the lithium cation is more closely associated with the carbanion.[1][2] This can sometimes lead to different reactivity and selectivity compared to reactions in THF. Et₂O is also less prone to deprotonation than THF, allowing for reactions to be conducted at slightly higher temperatures (e.g., 0 °C to room temperature).

  • 1,2-Dimethoxyethane (DME): DME is a bidentate coordinating solvent that can chelate the lithium cation, further increasing the reactivity of the organolithium species.[1][2] It can be a good alternative to THF when higher reactivity is required.

Causality Behind the Choice: The primary role of the ethereal solvent in lithiation is to solvate the lithium cation, which prevents aggregation of the organolithium species and enhances its nucleophilicity. The degree of solvation influences the ion pair structure and, consequently, the reactivity.[1][2]

Experimental Protocol: Lithiation of 4-Methoxythiophene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxythiophene (1.0 eq) and anhydrous diethyl ether or THF (10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the 5-lithio-4-methoxythiophene can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • The organolithium solution is now ready for reaction with an appropriate electrophile.

Diagram: Lithiation Workflow

lithiation_workflow Substrate 4-Methoxythiophene in Anhydrous Ether (THF or Et2O) Cooling Cool to -78 °C Substrate->Cooling Addition Slow Addition of n-BuLi Cooling->Addition Stirring Stir for 1h at -78 °C Addition->Stirring Intermediate 5-Lithio-4-methoxythiophene Stirring->Intermediate Quench Reaction with Electrophile Intermediate->Quench Product 5-Functionalized-4-methoxythiophene Quench->Product

Caption: Workflow for the lithiation of 4-methoxythiophene.

B. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For 4-methoxythiophenes, this typically involves the coupling of a boronic acid or ester derivative with a halogenated 4-methoxythiophene. The solvent plays a crucial role in the catalytic cycle, influencing the solubility of the reactants and the stability of the palladium catalyst.

Recommended Solvents: A variety of solvent systems can be employed, often as biphasic mixtures.

  • Toluene/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings. The organic solvent dissolves the substrate and catalyst, while the aqueous phase contains the inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) required for the transmetalation step. The use of a phase-transfer catalyst may be beneficial in some cases.

  • Dimethylformamide (DMF)/Water: Polar aprotic solvents like DMF, often mixed with water, can be highly effective, particularly for less reactive substrates.[3] DMF can help to dissolve all components of the reaction mixture and can also stabilize the palladium catalyst.

  • Ethereal Solvents (THF, 2-MeTHF): These can be used, often in combination with an aqueous base, and are considered greener alternatives to some other solvents.[4]

Causality Behind the Choice: The solvent system in a Suzuki reaction must facilitate both the organic and inorganic components of the reaction. Biphasic systems with an aqueous base are common because they allow for the efficient activation of the boronic acid for transmetalation. The choice of the organic solvent is often dictated by the solubility of the specific 4-methoxythiophene derivative and the desired reaction temperature.

Table 1: Solvent Effects in a Model Suzuki-Miyaura Coupling

Solvent SystemBaseTemperature (°C)Typical YieldReference
Toluene/H₂O (2:1)K₂CO₃90Good to Excellent[5]
1,4-Dioxane/H₂O (3:1)K₃PO₄100Good to Excellent[5]
DMF/H₂O (1:1)Na₂CO₃80Often higher for challenging substrates[3]
THF/H₂O (4:1)Cs₂CO₃70Good, greener alternative[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxythiophene

  • In a round-bottom flask, combine 2-bromo-4-methoxythiophene (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

  • Add a 2:1 mixture of toluene and water (10 mL per mmol of the bromo-thiophene).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-MeO-Th-R RedElim->Product ArylHalide 4-MeO-Th-X ArylHalide->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. When applied to halogenated 4-methoxythiophenes, it allows for the introduction of a wide range of nitrogen-containing functional groups. The solvent choice is critical for the success of this reaction, as it influences the solubility of the polar amine starting materials and the stability of the palladium catalyst.

Recommended Solvents: Aprotic solvents are generally preferred for Buchwald-Hartwig aminations.

  • Toluene: A common and effective solvent for a wide range of Buchwald-Hartwig reactions.[7][8] It is non-polar and has a suitable boiling point for many transformations.

  • 1,4-Dioxane: Another frequently used ethereal solvent.[9][10] Its coordinating ability can be beneficial for catalyst stability.

  • t-Butanol: In some cases, particularly with certain bases like sodium t-butoxide, t-butanol can be an effective solvent.

  • N,N-Dimethylformamide (DMF): For highly polar amines that have poor solubility in less polar solvents like toluene, DMF can be a good choice.[11] However, care must be taken as DMF can sometimes coordinate too strongly to the palladium center and inhibit catalysis.

Causality Behind the Choice: The solvent in a Buchwald-Hartwig amination needs to dissolve the aryl halide, the amine, the base, and the catalyst. Aromatic hydrocarbons like toluene are often a good starting point due to their inertness and ability to dissolve the aryl halide and catalyst.[8] For more polar amines, a more polar solvent may be necessary to achieve homogeneity.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-methoxythiophene

  • To an oven-dried Schlenk tube, add 3-bromo-4-methoxythiophene (1.0 eq), the desired amine (1.2 eq), sodium t-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed toluene (5 mL per mmol of the bromo-thiophene) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

III. Troubleshooting and Optimization

When a reaction involving a 4-methoxythiophene is not proceeding as expected, a systematic evaluation of the solvent can often lead to a solution.

  • Low Yield: If the yield is low, consider switching to a higher-boiling solvent to increase the reaction rate. For cross-coupling reactions, a more polar solvent like DMF might improve the solubility of the reagents and catalyst.

  • Side Reactions: If side reactions are observed, a less polar or less coordinating solvent might be beneficial. For instance, in lithiation reactions, switching from THF to diethyl ether can sometimes reduce side reactions caused by the deprotonation of the solvent.

  • Poor Solubility: If the starting materials are not fully dissolved, a different solvent or a co-solvent system should be explored. For highly polar substrates, adding a polar aprotic co-solvent like DMF or NMP in small amounts can improve solubility without significantly altering the reaction mechanism.

IV. Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of chemical reactions involving 4-methoxythiophenes. A thorough understanding of the interplay between the solvent, substrates, reagents, and catalysts is essential for optimizing existing protocols and developing novel synthetic transformations. By considering the principles of polarity, coordinating ability, and reactivity, researchers can make informed decisions that lead to higher yields, improved selectivities, and more robust and reproducible synthetic methods. This guide serves as a foundational resource to aid scientists in navigating the complexities of solvent selection in this important area of heterocyclic chemistry.

V. References

  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination Solvent Choice. Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • How are solvents chosen in organic reactions? Chemistry Stack Exchange. [Link]

  • The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides: evidence that extended pi-conjugation dramatically stabilizes the quinone methide formed from eugenol. PubMed. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. PubMed. [Link]

  • Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. CrystEngComm (RSC Publishing). [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]

  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]

  • 2-Methoxythiophene. PubChem. [Link]

  • Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Methoxythiophene-3-carbohydrazide intermediates

Topic: Purification & Troubleshooting Guide for Intermediate Isolation Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Chemical Context 4-Methoxythiophene-3-carbohydrazide is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Intermediate Isolation Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

4-Methoxythiophene-3-carbohydrazide is a critical scaffold often employed in the synthesis of kinase inhibitors and antimicrobial Schiff bases. Its structural features—an electron-rich thiophene ring coupled with an ortho-methoxy group—present unique purification challenges.

Unlike simple phenyl hydrazides, this intermediate exhibits:

  • Enhanced Solubility: The methoxy group increases lipophilicity compared to naked thiophene hydrazides, often leading to "oiling out" rather than crystallization in pure alcoholic solvents.

  • Oxidative Instability: The electron-rich ring makes the hydrazide moiety susceptible to air oxidation, resulting in pink/brown discoloration (diazenyl formation).

  • Intramolecular H-Bonding: Potential hydrogen bonding between the hydrazide -NH and the methoxy oxygen can stabilize specific conformers, affecting solubility rates.

This guide provides a self-validating workflow to isolate high-purity (>98%) material free of hydrazine contaminants.

Primary Purification Workflow (The "Golden Path")

The following protocol assumes a standard hydrazinolysis synthesis (Methyl ester +


 in Ethanol).
Step 1: Crude Isolation (The Anti-Solvent Crash)

Do not rely on simple cooling if the reaction mixture is concentrated.

  • Concentration: Reduce reaction volume by 70% under reduced pressure (

    
    ).
    
  • The Crash: Pour the concentrated residue slowly into ice-cold water (ratio 1:5 residue-to-water) with vigorous stirring.

    • Why: Hydrazine hydrate is fully miscible in water; the organic hydrazide is not. This forces precipitation while keeping excess hydrazine in the aqueous phase.

  • Filtration: Collect the solid via vacuum filtration.[1][2][3][4]

  • The Critical Wash: Wash the cake

    
     with cold water, then 
    
    
    
    with cold diethyl ether (or MTBE).
    • Why: Ether removes unreacted ester and helps dry the cake; water removes trapped hydrazine.

Step 2: Recrystallization (Ethanol/Water System)

Target Purity: >98% (HPLC)

ParameterSpecificationMechanism of Action
Solvent System Ethanol (95%) + WaterEthanol dissolves the organic; water acts as the anti-solvent to force lattice formation.
Ratio Variable (Start 9:1 EtOH:H2O)High water content risks oiling out; high ethanol reduces yield.
Temperature Dissolve at reflux (

); Crystallize at

.
Maximizes solubility delta (

).
Additives Activated Charcoal (Optional)Adsorbs colored oxidative impurities (pink/brown).

Protocol:

  • Dissolve crude solid in minimal boiling Ethanol (95%).

  • If colored: Add activated charcoal (5 wt%), reflux 5 mins, filter hot through Celite.

  • Add hot water dropwise until persistent turbidity is observed.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to RT undisturbed, then refrigerate (

    
    ) for 4 hours.
    

Troubleshooting & FAQs

Category A: Physical State Issues[3][5]

Q: My product is "oiling out" (forming a gummy layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the solvent-mixture melting point or the solution is too polar.

  • Immediate Fix: Reheat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Solvent Adjustment: You likely have too much water. Add more Ethanol to redissolve, then cool very slowly (wrap the flask in foil/towel to insulate). Rapid cooling promotes oiling.

Q: The solid is sticky/waxy even after drying. A: This indicates trapped solvent or impurities (often unreacted ester).

  • The Trituration Fix: Suspend the waxy solid in cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) and sonicate for 10 minutes. Filter the suspension. The impurities dissolve; the hydrazide product remains solid.

Category B: Chemical Purity & Contamination[1][4]

Q: 1H NMR shows broad peaks around 4.0–5.0 ppm. Is this hydrazine? A: Yes, hydrazine hydrate often gets trapped in the crystal lattice.

  • Validation: Check for a peak at

    
     ~10-15 ppm (free hydrazine is distinct from hydrazide -NH).
    
  • Removal Protocol:

    • Dissolve product in Ethyl Acetate (if soluble) or warm Ethanol.

    • Wash with 5% NaHCO3 (removes acid salts) and then Brine .

    • Alternative: Azeotropic removal.[5] Dissolve in Toluene/Ethanol mixture and rotary evaporate to dryness. Toluene co-distills with hydrazine.

Q: The product turned pink/brown during drying. A: Thiophene hydrazides are electron-rich and oxidize in air to form azo/diazo species.

  • Prevention: Dry in a vacuum oven at

    
     under 
    
    
    
    bleed. Store in amber vials under Argon.
  • Recovery: Recrystallize immediately with activated charcoal.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the crude state.

PurificationLogic Start Crude Reaction Mixture (Ester + Hydrazine + EtOH) Concentrate Concentrate to 30% Vol Start->Concentrate Crash Pour into Ice Water (1:5 Ratio) Concentrate->Crash Precipitate Precipitate Forms? Crash->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc Precipitate->Extract No (Oily/Gummy) Wash Wash: Cold H2O (3x) Then Ether (1x) Filter->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst Dry Dry (Na2SO4) & Evaporate Extract->Dry Triturate Triturate w/ Ether/Hexane Dry->Triturate Triturate->Recryst If solidifies

Caption: Decision tree for isolating 4-Methoxythiophene-3-carbohydrazide, addressing both solid precipitation and "oiling out" scenarios.

Solvent Selection Matrix

Use this table to select the correct solvent based on your specific impurity profile.

Solvent SystemSuitabilityBest Used ForNotes
Ethanol (Abs.) GoodGeneral RecrystallizationMay require cooling to

for high yield.
Ethanol + Water Excellent Standard Purification Best balance of yield and hydrazine removal.
Methanol PoorN/AProduct is often too soluble; hard to recover.
Ethyl Acetate ModerateExtraction from waterGood for removing hydrazine, but yield is lower.
Toluene SpecializedAzeotropic DryingUse only to remove stubborn hydrazine traces.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for hydrazide synthesis and recrystallization).

  • Narang, R. et al. "Hydrazides and hydrazones as potential anti-tuberculosis agents." International Journal of Pharmaceutical Sciences and Research, 2012. (Discusses stability and purification of heterocyclic hydrazides).

  • Org. Synth. 1960, 40, 93. "Purification of Thiophene Derivatives." (General principles on thiophene handling and stability).

  • BenchChem Technical Data. "Physicochemical properties of thiophene derivatives." (Solubility data and pKa values for thiophene-3-carboxylic acid derivatives).

Disclaimer: This guide is intended for trained laboratory personnel. Hydrazine hydrate is toxic and a suspected carcinogen. Thiophene derivatives can be sensitizers. Always review the MSDS before handling.

Sources

Optimization

Overcoming steric hindrance in 4-methoxythiophene derivatives

A Guide to Overcoming Steric Hindrance in Synthetic Applications Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-methoxythiophene derivatives. My name...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric Hindrance in Synthetic Applications

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-methoxythiophene derivatives. My name is Dr. Gemini, and as a Senior Application Scientist, I've seen firsthand the unique challenges these valuable heterocyclic compounds can present. The electron-donating nature of the methoxy group activates the thiophene ring, but its position at C4, especially when combined with substitution at adjacent positions (C3 or C5), introduces significant steric challenges that can frustrate even the most common synthetic transformations.

This guide is designed to provide practical, in-depth solutions to the specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve your immediate problem but also to develop a more intuitive approach to reaction design with these substrates.

Troubleshooting Guide & FAQs

Question 1: My Suzuki-Miyaura coupling with a 3-substituted-4-methoxythiophene is giving low to no yield. What's going wrong and how can I fix it?

Answer:

This is one of the most common issues encountered. The combination of the 4-methoxy group and a substituent at the C3 position creates a sterically congested environment around the C2 and C5 positions of the thiophene ring. In a standard Suzuki-Miyaura catalytic cycle, this steric bulk impedes two key steps: the oxidative addition of the palladium catalyst to the aryl halide and, more critically, the transmetalation step where the boronic acid derivative must approach the palladium center.

The traditional Pd(PPh₃)₄ catalyst system is often too bulky in its own right and not active enough to overcome this hurdle. The key to success is to use a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to hindered substrates.[1][2][3]

Recommended Solution: Employing Advanced Catalytic Systems

Switching to a modern palladium pre-catalyst and a specialized ligand is the most effective strategy. Buchwald and Fu's ligands are designed specifically for these types of challenging couplings.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Thiophene

This protocol is a robust starting point for coupling 2-bromo-4-methoxy-3-methylthiophene with a substituted phenylboronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-4-methoxy-3-methylthiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely ground, anhydrous base such as K₃PO₄ or Cs₂CO₃ (3.0 eq.).

    • Add the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%).

  • Solvent Addition:

    • Add a degassed solvent system. A 10:1 mixture of dioxane and water is often effective. Ensure the final concentration is between 0.1 and 0.5 M.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Catalyst System Comparison for Hindered Couplings

Catalyst SystemLigandTypical Loading (mol%)BaseTemperature (°C)Common Outcome
Pd(PPh₃)₄PPh₃5-10Na₂CO₃100-110Low to moderate yield, decomposition
Pd₂(dba)₃ / SPhosSPhos1-3K₃PO₄80-100Good to excellent yield
G3-XPhos Pre-catalystXPhos1-2K₃PO₄ / Cs₂CO₃80-110Excellent yield, high turnover
Pd-PEPPSI-IPrIPr (NHC)2-4t-BuOK60-90Very effective for aryl chlorides
Question 2: I need to functionalize the C5 position of 4-methoxy-3-substituted thiophene, but lithiation is giving me a mixture of isomers or decomposition. How can I achieve high regioselectivity?

Answer:

This is a classic regioselectivity problem. The C2 and C5 protons of a thiophene ring have similar acidities. While the methoxy group at C4 is a weak directing group, its electronic influence is often overridden by steric factors, especially when a bulky substituent is at C3. Direct lithiation with strong, unhindered bases like n-BuLi can be aggressive and unselective, leading to mixtures or decomposition.

The solution is to use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[6] These bases are too bulky to easily access the sterically shielded C2 proton (sandwiched between the C3 substituent and the sulfur atom), and will therefore selectively deprotonate the more accessible C5 position.

Workflow for Regioselective C5 Lithiation

G start Goal: Selective C5 Functionalization of 4-methoxy-3-R-thiophene prob Problem: n-BuLi gives poor selectivity or decomposition. start->prob sol Solution: Use a sterically hindered base prob->sol base1 LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) sol->base1 Preferred for maximum hindrance base2 LDA (Lithium diisopropylamide) sol->base2 Commonly available cond Reaction Conditions: - Anhydrous THF - Low Temperature (-78 °C) - Slow addition of base base1->cond base2->cond quench Quench with Electrophile (e.g., DMF, I₂, TMSCl) cond->quench prod Result: High yield of C5-functionalized product quench->prod

Caption: Decision workflow for achieving regioselective C5 lithiation.

Experimental Protocol: Selective C5-Iodination via Directed Lithiation

  • Base Preparation (if using LDA):

    • In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.05 eq.) and stir for 30 minutes at 0 °C. Recool to -78 °C before use.

  • Lithiation:

    • In a separate flame-dried flask, dissolve the 4-methoxy-3-substituted thiophene (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the prepared LDA or commercial LiTMP solution (1.1 eq.) dropwise over 20 minutes.

    • Stir the resulting solution at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Dissolve iodine (I₂) (1.2 eq.) in anhydrous THF.

    • Add the iodine solution dropwise to the lithiated thiophene solution at -78 °C.

    • Allow the reaction to stir for 1 hour at -78 °C, then warm slowly to room temperature.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

    • Extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Concentrate and purify by column chromatography.

Question 3: Are there alternatives to cross-coupling reactions for C-C bond formation on a hindered 4-methoxythiophene core?

Answer:

Yes. When traditional cross-coupling methods are exhausted or prove inefficient, direct C-H activation/functionalization is a powerful and increasingly popular alternative.[7] This approach avoids the pre-functionalization steps (e.g., halogenation or borylation) required for cross-coupling, making it more atom-economical.

For 3-substituted thiophenes, direct arylation often favors the C2 position. However, by carefully selecting the directing group, catalyst, and, most importantly, the steric properties of the coupling partner, you can steer the reaction towards the less-hindered C5 position.[8] For instance, using a highly congested aryl bromide can effectively block the approach to the C2-position, forcing the C-H activation to occur at C5.[8]

Conceptual Overview of Steric-Controlled C-H Activation

Caption: Steric control in direct C-H arylation of 3-substituted thiophenes.

Recommended Protocol: Phosphine-Free Direct C5-Arylation

This method, adapted from the work of Doucet and others, uses a simple, phosphine-free palladium catalyst to achieve C5 arylation by employing a sterically demanding aryl bromide.[8][9]

  • Reaction Setup:

    • In a pressure tube, combine the 4-methoxy-3-substituted thiophene (2.0-3.0 eq.), the hindered aryl bromide (e.g., 2-bromo-1,3-dichlorobenzene, 1.0 eq.), palladium acetate [Pd(OAc)₂] (0.5-1.0 mol%), and potassium carbonate (K₂CO₃) or acetate (KOAc) (2.0 eq.).

  • Solvent and Execution:

    • Add a high-boiling polar aprotic solvent such as N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF).

    • Seal the tube tightly and heat to 130-150 °C for 18-36 hours. The high temperature is necessary to drive the C-H activation step.

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract several times with an organic solvent like toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent.

    • Purify the product by column chromatography. The excess thiophene starting material can often be recovered.

This strategy provides a powerful tool for building complex molecules by leveraging steric hindrance as a control element rather than viewing it solely as an obstacle.

References

  • Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Gendron, T., & Leclerc, M. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. JCU Research Online. [Link]

  • Do, H. Q., & D'Souza, L. J. (2021). Recent Achievement in the Synthesis of Thiophenes. Mini-Reviews in Organic Chemistry, 18(1), 2-16. [Link]

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  • Patel, G. A., & Mehta, A. G. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

  • Daugulis, O., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1432-1439. [Link]

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  • Wei, Y., & Doucet, H. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1143-1151. [Link]

  • Wang, T., et al. (2023). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C, 11(34), 11539-11547. [Link]

  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15534-15561. [Link]

  • Reddit r/chemistry community. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]

  • Saha, A., & Bera, M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 249-252. [Link]

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Troubleshooting

Minimizing side reactions in thiophene hydrazide synthesis

Technical Support Center: Thiophene Hydrazide Synthesis A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for thiophene hydrazide synthesis. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Hydrazide Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for thiophene hydrazide synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of thiophene-2-carbohydrazide and related derivatives. As a senior application scientist, my goal is to explain the causality behind experimental choices, empowering you to not only solve current issues but also to proactively minimize side reactions in future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both the underlying reason for the problem and a validated protocol to resolve it.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent issue, often stemming from incomplete reactions or degradation of materials. Let's break down the primary culprits and solutions.

Primary Cause 1: Incomplete Reaction

The conversion of a thiophene carboxylate ester to its corresponding hydrazide via hydrazinolysis is a nucleophilic acyl substitution reaction. For this reaction to proceed to completion, several factors are critical.

  • Insufficient Hydrazine: Hydrazine hydrate acts as the nucleophile. A molar excess is necessary to drive the reaction equilibrium towards the product. Using too little can result in a significant amount of unreacted starting ester.[1][2]

  • Inadequate Reaction Time or Temperature: Like many organic reactions, hydrazinolysis requires sufficient activation energy and time. Lower temperatures necessitate longer reaction times. Refluxing is a common technique to ensure the reaction proceeds at a reasonable rate.[1][3]

Primary Cause 2: Degradation of Reagents or Product

  • Poor Reagent Quality: The presence of water in the starting ester or solvent can lead to hydrolysis of the ester back to the carboxylic acid, which will not react with hydrazine under these conditions. Anhydrous hydrazine and dry, high-purity solvents are recommended.[1]

  • Product Solubility: Thiophene-2-carbohydrazide often precipitates from the reaction mixture upon cooling.[3] If the product has significant solubility in the solvent at room or cold temperatures, you may be losing a substantial portion of your product during filtration.

Troubleshooting Protocol for Low Yield

  • Verify Reagent Stoichiometry: Increase the molar equivalents of hydrazine hydrate. A common starting point is 1.5 to 2 equivalents, but using a larger excess (5-10 equivalents) can be beneficial, especially for less reactive esters.[1][3]

  • Optimize Reaction Conditions:

    • Ensure the reaction is heated to reflux and monitor the progress using Thin-Layer Chromatography (TLC).[1][3]

    • If the starting material is still present after several hours, extend the reflux time.

  • Improve Product Isolation:

    • After cooling the reaction to room temperature, place it in an ice bath to maximize precipitation.[4]

    • If precipitation is minimal, remove the solvent under reduced pressure. The resulting residue can be triturated (suspended and stirred) with a non-polar solvent to induce precipitation and wash away soluble impurities.[1]

  • Ensure Reagent Quality: Use freshly opened or properly stored anhydrous hydrazine hydrate and dry solvents.

Q2: My final product is impure, showing multiple spots on the TLC plate. What is the most likely side product and how can I prevent its formation?

The most common high-molecular-weight impurity in hydrazide synthesis is the 1,2-diacylhydrazine , often referred to as a "dimer".

Mechanism of 1,2-Diacylhydrazine Formation

This side reaction occurs when a molecule of the newly formed thiophene hydrazide acts as a nucleophile itself, attacking a second molecule of the starting ester. This is more likely to happen if the concentration of hydrazine hydrate becomes depleted or if the hydrazide product is more nucleophilic than hydrazine itself.

// Nodes Ester [label="Thiophene Carboxylate Ester\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate\n(Primary Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Thiophene Hydrazide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="1,2-Diacylhydrazine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hydrazine -> Ester [label="Desired Path\n(Nucleophilic Attack)"]; Ester -> Product; Product -> Ester [label="Side Reaction\n(Product attacks Ester)", color="#EA4335"]; Ester -> Dimer [color="#EA4335"]; }

Caption: Competing reaction pathways in thiophene hydrazide synthesis.

Strategies to Minimize Dimer Formation

The key to preventing this side reaction is to maintain a high concentration of hydrazine relative to the ester throughout the reaction.

  • Controlled Addition: Instead of adding all the ester at once, add a solution of the thiophene carboxylate ester dropwise to a solution containing a large excess of hydrazine hydrate.[5] This ensures that the ester molecule is always more likely to encounter a hydrazine molecule than a product molecule.

  • Stoichiometry is Key: Use a significant excess of hydrazine hydrate (at least 2-5 equivalents). This statistically favors the desired reaction.[4][5]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the side reaction more than the desired reaction.[1] However, this will likely require a longer reaction time.

Comparative Table of Reaction Conditions

ParameterStandard MethodDimer Minimization MethodRationale
Reagent Addition All reagents mixed at onceEster solution added dropwise to hydrazineMaintains a high hydrazine-to-ester ratio, preventing the product from acting as a nucleophile.
Hydrazine Equiv. 1.5 - 2 eq.> 3 eq. (preferably 5 eq.)Statistically favors the reaction of ester with hydrazine over the product.[4]
Temperature Reflux (~80°C in EtOH)Room Temp to 50°CMay slow the side reaction, but requires careful monitoring and longer reaction times.[1][5]
Q3: I've isolated my product, but it's an oily or gummy solid that is difficult to handle. How can I purify it to a crystalline solid?

An oily or impure solid is common when residual solvents, unreacted starting materials, or side products are present. Purification is essential.

Purification Strategy 1: Recrystallization

This is the most common and effective method for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent is one in which your thiophene hydrazide is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.[3]

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath to maximize recovery. e. Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.[3]

Purification Strategy 2: Column Chromatography

If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the next step.

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.[6]

  • Mobile Phase (Eluent): A solvent system that provides good separation on TLC should be used. Start with a non-polar solvent (like hexanes) and gradually increase the polarity by adding a more polar solvent (like ethyl acetate). Your product should have an Rf value of ~0.3 for optimal separation.

  • Detection: Thiophene-containing compounds are often UV-active, making them easy to visualize on TLC plates with a UV lamp and during collection from the column if using a UV detector.[6]

G

Caption: Decision workflow for product purification.

Validated Experimental Protocol

This protocol for the synthesis of Thiophene-2-Carbohydrazide from Ethyl Thiophene-2-Carboxylate is optimized to minimize common side reactions.

Materials and Equipment:

  • Ethyl thiophene-2-carboxylate

  • Hydrazine hydrate (anhydrous, >=98%)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add hydrazine hydrate (5.0 mmol) and ethanol (40 mL).[4]

  • Reagent Addition: Dissolve ethyl thiophene-2-carboxylate (1.0 mmol) in a small amount of ethanol.[3][4] Add this solution to the dropping funnel.

  • Reaction: Begin stirring the hydrazine solution and add the ester solution dropwise over 30 minutes at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:1 ethyl acetate-hexanes mobile phase). The reaction is typically complete in 4-6 hours, as indicated by the consumption of the starting ester.[3][5]

  • Isolation: Once complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.[4]

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove excess hydrazine hydrate and other soluble impurities.[3]

  • Drying: Dry the purified thiophene-2-carbohydrazide under vacuum to obtain the final product.

References

  • Al-Amiery, A. A., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD... RSC Publishing. [Link]

  • Al-Azawi, S. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis. [Link]

  • Singh, S., et al. (2022). Synthetic routes involving thiophene-carbohydrazide as precursors for... ResearchGate. [Link]

  • Vijayan, J. G. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. International Journal of Chemistry. [Link]

  • Various Authors. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]

  • Preparation method of hydrazide compound.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 4-Methoxythiophene-3-carbohydrazide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Methoxythiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methoxythiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges encountered during experimentation. We provide both quick-reference FAQs and in-depth, field-proven protocols to ensure you can prepare stable, effective solutions for your research needs.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 4-Methoxythiophene-3-carbohydrazide.

Q1: Why is 4-Methoxythiophene-3-carbohydrazide poorly soluble in water?

A: The limited aqueous solubility of this compound arises from a combination of its molecular structure and solid-state properties.

  • Structural Duality: The molecule contains both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. The carbohydrazide (-CONHNH₂) and methoxy (-OCH₃) groups are polar and capable of hydrogen bonding with water.[1][2][3] However, the thiophene ring is aromatic and fundamentally hydrophobic, which limits its interaction with water molecules.

  • Crystal Lattice Energy: Like many crystalline organic solids, 4-Methoxythiophene-3-carbohydrazide molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water.[4][5] This energy barrier is often the primary reason for poor solubility, a common issue for many new chemical entities in drug discovery pipelines.[6][7]

Q2: I'm having trouble dissolving the compound for my experiment. What is the first and simplest step I should take?

A: For initial, small-scale tests, the most direct approach is to use a combination of a minimal amount of a strong, water-miscible organic solvent (a co-solvent) followed by dilution in your aqueous buffer. The use of co-solvents is a standard and effective technique for solubilizing poorly water-soluble compounds.[8][9]

A recommended starting point is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous experimental medium (e.g., phosphate-buffered saline) to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid impacting biological assays.

Q3: How does pH affect the solubility of 4-Methoxythiophene-3-carbohydrazide?

A: The pH of the aqueous medium can significantly influence the compound's solubility due to the presence of the basic hydrazide group.

The hydrazide moiety (-NH₂) is weakly basic and can accept a proton (H⁺) under acidic conditions (pH < 7) to form a positively charged hydrazinium ion.[10] This protonated form is an ionic salt, which is generally much more soluble in water than the neutral form.[5] Therefore, decreasing the pH of your solvent is a highly effective strategy to enhance solubility. The hydrazone bonds that can be formed from hydrazides are known to be sensitive to acid-promoted hydrolysis, which further highlights the pH-responsiveness of this functional group.[11][12]

Q4: What are co-solvents, and which ones are recommended for this compound?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This change in polarity lowers the energy barrier for solvating a hydrophobic compound by disrupting water's strong hydrogen-bonding network, making the environment more favorable for the solute.[14][]

For 4-Methoxythiophene-3-carbohydrazide, the following co-solvents are recommended for initial screening:

Co-SolventProperties & Recommended Use
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Excellent for creating high-concentration stock solutions.[]
Ethanol (EtOH) A less toxic, protic solvent. Good for formulations where DMSO is not suitable.[13][16]
Polyethylene Glycol 400 (PEG 400) A non-toxic, viscous polymer. Often used in preclinical and clinical formulations.[9][]
Propylene Glycol (PG) A common solvent in pharmaceutical preparations with low toxicity.[9][13]

The choice of co-solvent often depends on the requirements of the downstream application, as some solvents can interfere with cellular assays or enzymatic reactions.[9]

Q5: Can I use heat to improve solubility? What are the associated risks?

A: Yes, gently increasing the temperature can often increase the solubility of a solid compound.[17] The dissolution of most solids is an endothermic process, meaning it requires energy input to break the crystal lattice bonds.[17][18] Applying heat provides this energy and can facilitate dissolution.[19][20]

However, this method carries risks:

  • Degradation: Hydrazide and thiophene-containing compounds can be susceptible to thermal degradation. Uncontrolled or prolonged heating may break down the molecule, altering its chemical identity and activity.

  • Precipitation upon Cooling: The increased solubility at a higher temperature may be temporary (supersaturation). The compound might precipitate out of the solution as it cools back to room or experimental temperature.[18] This is a critical consideration for ensuring the stability of your solution during an experiment.

Always use controlled, gentle heating (e.g., a 37-50°C water bath) and monitor the solution for any signs of color change or degradation.

Section 2: In-Depth Troubleshooting Protocols & Visual Guides

This section provides detailed, step-by-step methodologies and visual workflows for systematically resolving solubility issues.

Overall Troubleshooting Workflow

The following diagram outlines a logical progression for tackling solubility challenges with 4-Methoxythiophene-3-carbohydrazide, starting with the most common and accessible methods.

G Troubleshooting Workflow for Solubility cluster_0 Initial Assessment cluster_1 Primary Methods cluster_2 Secondary Method cluster_3 Outcome Start Compound Insoluble in Aqueous Buffer pH_Adjust Protocol 1: pH Adjustment (Test pH 4-6.5) Start->pH_Adjust Recommended First Step Co_Solvent Protocol 2: Co-Solvent Screening (DMSO, EtOH, PEG 400) Start->Co_Solvent pH_Adjust->Co_Solvent If Insoluble, Try Co-solvent in Acidic Buffer Success Soluble & Stable Solution Achieved pH_Adjust->Success If Soluble Heat Protocol 3: Controlled Heating (Use with Caution) Co_Solvent->Heat If Still Insoluble Co_Solvent->Success If Soluble Heat->Success If Soluble & Stable on Cooling Reassess Re-evaluate Formulation (Consider advanced methods e.g., cyclodextrins, solid dispersions) Heat->Reassess If Precipitates or Degrades

Caption: A step-by-step workflow for addressing solubility issues.

Protocol 1: Solubility Enhancement by pH Adjustment

Principle: This protocol leverages the basic nature of the hydrazide group. By lowering the pH, we protonate the molecule, forming a more soluble salt. This is often the most effective method for compounds with ionizable groups.[5][]

G Mechanism of pH-Mediated Solubilization cluster_0 Insoluble Form (Neutral pH) cluster_1 Soluble Form (Acidic pH) Insoluble 4-Methoxythiophene-3-carbohydrazide (R-C(=O)NHNH₂) Soluble Protonated Hydrazinium Salt (R-C(=O)NHNH₃⁺) Insoluble->Soluble + H⁺ (from acidic buffer) Forms highly polar, soluble salt Soluble->Insoluble - H⁺ (increase pH) Reverts to less soluble form

Caption: Protonation of the hydrazide group in acidic media.

Methodology:

  • Prepare Buffers: Prepare a set of biologically compatible buffers with decreasing pH values (e.g., Phosphate buffer pH 7.4, MES buffer pH 6.0, Acetate buffer pH 5.0).

  • Weigh Compound: Accurately weigh a small amount of 4-Methoxythiophene-3-carbohydrazide into separate microcentrifuge tubes (e.g., 1 mg per tube).

  • Initial Suspension: Add a defined volume of the highest pH buffer (e.g., 1 mL of pH 7.4 buffer to make a 1 mg/mL suspension) to one tube. Vortex thoroughly for 1-2 minutes. Observe for dissolution.

  • Test Lower pH: Repeat step 3 with the lower pH buffers in separate tubes. Compare the degree of solubility at each pH.

  • Titration (Optional but Recommended):

    • Create a suspension of the compound in unbuffered water.

    • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) and monitor the pH and visual clarity of the solution.

    • Note the pH at which the compound fully dissolves. This is the optimal pH for your stock solution.

  • Verification: Once dissolved, let the solution sit at room temperature for at least one hour and then inspect for any precipitation, which would indicate that the solubility is not thermodynamically stable.

Notes and Precautions:

  • Ensure the final pH of the solution is compatible with your experimental system.

  • Extremely low pH values (<3) may risk hydrolysis of the hydrazide group over time. Always prepare acidic solutions fresh.

Protocol 2: Systematic Co-Solvent Screening

Principle: This protocol systematically evaluates the effectiveness of different co-solvents to find the optimal system that balances solubilizing power with experimental compatibility.[8][16]

Methodology:

  • Prepare High-Concentration Stock: Weigh out a sufficient amount of 4-Methoxythiophene-3-carbohydrazide. Dissolve it in a minimal volume of 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Intermediate Dilutions: Create intermediate stocks by diluting the primary stock in other co-solvents. For example, dilute the 50 mM DMSO stock 1:5 in Ethanol, PEG 400, and Propylene Glycol to create 10 mM stocks in mixed solvent systems.

  • Aqueous Dilution Test:

    • Set up a series of tubes containing your final aqueous buffer (e.g., 990 µL of PBS).

    • Add 10 µL of each of your co-solvent stocks to the corresponding buffer tubes. This creates a final concentration of 100 µM with 1% co-solvent.

    • Vortex immediately and thoroughly upon addition.

  • Observation: Visually inspect each tube for precipitation immediately after mixing and again after 30-60 minutes. A clear, stable solution indicates a successful co-solvent system at that concentration.

  • Optimization: If precipitation occurs, you can either decrease the final compound concentration or slightly increase the final co-solvent percentage (e.g., to 2% or 5%), being mindful of the tolerance of your assay.

Co-Solvent Selection Guide:

Co-SolventMax Rec. % in Cell AssaysNotes
DMSO < 0.5%Gold standard for initial solubilization; can be cytotoxic at higher concentrations.[]
Ethanol < 1.0%Good alternative to DMSO; can cause protein precipitation at higher concentrations.
PEG 400 < 5.0%Generally low toxicity; its viscosity can be helpful for formulation stability.[21]
Propylene Glycol < 2.0%Low toxicity; widely used in pharmaceutical formulations.
Protocol 3: Controlled Temperature Elevation

Principle: This protocol uses thermal energy to overcome the activation energy barrier of dissolution, specifically the crystal lattice energy.[18][22] It should be used cautiously and is best combined with co-solvents or pH adjustment.

Methodology:

  • Prepare Suspension: Prepare a suspension of the compound in your chosen solvent system (e.g., an acidic buffer or a low-percentage co-solvent mixture) that did not achieve full dissolution at room temperature.

  • Gentle Heating: Place the vial containing the suspension in a temperature-controlled water bath. Start at a low temperature (e.g., 37°C) and increase in increments of 5-10°C.

  • Agitation: Periodically remove the vial, vortex or sonicate for 30-60 seconds, and return it to the water bath. This agitation helps break up solid particles and increases the rate of dissolution.

  • Monitor: Continue this process until the solution is clear. Do not exceed 60-70°C to minimize the risk of degradation.

  • Critical Step - Stability Check: Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. Observe it for at least 1-2 hours.

    • If it remains clear: The compound has achieved stable thermodynamic solubility.

    • If it precipitates: The compound was in a supersaturated state. The solution is not stable at room temperature, and you must either lower the final concentration or use a stronger solvent system.

Notes and Precautions:

  • NEVER use a dry heat block or open flame, as this provides uneven heating and greatly increases the risk of decomposition.

  • If the solution changes color (e.g., turns yellow or brown), degradation is likely occurring. Discard the solution and use a milder method.

By applying these principles and protocols systematically, researchers can overcome the solubility challenges of 4-Methoxythiophene-3-carbohydrazide and prepare the stable, homogenous solutions necessary for accurate and reproducible scientific results.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Carbohydrazide - Wikipedia. Wikipedia. [Link]

  • CARBOHYDRAZIDE. LookChem. [Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. [Link]

  • How does co-solvency increase solubility. (2025). Filo. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025). BLi-T. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubilization Using Cosolvent Approach | Request PDF. ResearchGate. [Link]

  • pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]

  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. PMC. [Link]

  • Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Temperature's Influence on Solubility Equilibria. (2025). HSCprep. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Effect of Temperature on Solubility // HSC Chemistry. (2020). YouTube. [Link]

  • Effect of Temperature on Solubility | HSC Chemistry. Science Ready. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Hydrazone linkages in pH responsive drug delivery systems | Request PDF. ResearchGate. [Link]

  • Carbohydrazide| CAS 497-18-7 Raw Material. Forever Chemical. [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Methoxythiophene-3-carbohydrazide

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxythiophene-3-carbohydrazide. Synthesis of this and re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxythiophene-3-carbohydrazide. Synthesis of this and related carbohydrazide compounds can often yield products with varying levels of purity. This document provides a structured approach to identifying and removing common impurities, ensuring the high quality required for downstream applications.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter with your 4-Methoxythiophene-3-carbohydrazide sample. Use the diagnostic flowchart and the detailed Q&A to identify the likely nature of your impurity and the best purification strategy.

Impurity Diagnosis and Purification Workflow

This workflow provides a systematic approach to analyzing your crude product and selecting an appropriate purification method.

PurificationWorkflow cluster_start Initial Analysis cluster_analysis Analytical Checks cluster_decision Diagnosis cluster_action Action Start Crude 4-Methoxythiophene- 3-carbohydrazide Sample TLC Run TLC (e.g., 50% EtOAc/Hexane) Start->TLC NMR Acquire ¹H NMR Spectrum Start->NMR MP Measure Melting Point Start->MP DecisionTLC Single Spot on TLC? TLC->DecisionTLC DecisionNMR NMR Spectrum Clean? NMR->DecisionNMR DecisionMP Melting Point Sharp & Correct? MP->DecisionMP Recrystallize Proceed with Recrystallization (See Protocol 1) DecisionTLC->Recrystallize Yes Column Perform Column Chromatography (See Protocol 2) DecisionTLC->Column No (Multiple Spots) DecisionNMR->DecisionMP Yes DecisionNMR->Column No (Impurity Peaks) DecisionMP->Recrystallize No (Broad/Low MP) Pure Product is Likely Pure. Verify with full characterization. DecisionMP->Pure Yes Reassess Impurity likely co-elutes or is NMR-inactive. Consider LC-MS. Recrystallize->Reassess If purity issues persist Column->Reassess If purity issues persist

Caption: Diagnostic workflow for impurity analysis and method selection.

Troubleshooting Q&A

Q1: My final product has a low and broad melting point. What does this indicate?

A: A broad melting point range that is lower than the literature value is a classic indicator of an impure solid. Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. This can be caused by unreacted starting materials, residual solvents, or side products from the synthesis.

  • Causality: The presence of different molecules within the crystal structure interferes with the uniform packing, leading to a depression and broadening of the melting point.

  • Recommended Action: Begin by running a Thin Layer Chromatography (TLC) plate to visualize the number of components. If you see one major spot and minor impurities, recrystallization is a good first step (see Protocol 1). If multiple distinct spots are visible, column chromatography will be necessary for effective separation (see Protocol 2).

Q2: My ¹H NMR spectrum shows a sharp singlet around 3.8 ppm that I can't assign to my product. What is this impurity?

A: This signal is highly characteristic of the methyl group of the corresponding starting material, methyl 4-methoxythiophene-3-carboxylate. The synthesis of carbohydrazides from esters via reaction with hydrazine hydrate is a common route.[1] An incomplete reaction is a frequent cause of this impurity.

  • Causality: The nucleophilic attack of hydrazine on the ester carbonyl is a reversible equilibrium. If the reaction time is too short, the temperature is too low, or an insufficient excess of hydrazine hydrate is used, unreacted ester will remain.

  • Recommended Action: This impurity is typically more non-polar than the desired carbohydrazide product. Flash column chromatography using a solvent system like ethyl acetate/hexane is highly effective for its removal.[2][3] See Protocol 2 for a detailed procedure.

Q3: The TLC analysis of my crude product shows multiple spots. How do I choose the right purification method?

A: The appearance of multiple spots on TLC confirms the presence of several distinct compounds with different polarities.

  • Causality: Each spot represents a compound (or a group of unresolved compounds) with a specific affinity for the stationary phase (e.g., silica gel). The separation between these spots (difference in Rf value) dictates the ease of purification.

  • Recommended Action:

    • Assess Separation: If the spots are well-separated (ΔRf > 0.2), flash column chromatography is the ideal method. You can use the TLC solvent system as a starting point for your column's mobile phase. Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4 for optimal separation on a column.[4]

    • Consider Recrystallization: If one spot is dominant and the others are very faint, and you suspect the impurities have significantly different solubilities, you can attempt recrystallization first. However, chromatography is the more definitive method for separating multiple components.

Q4: My product is a persistent oil and will not crystallize, even after removing all solvent under high vacuum. What should I do?

A: A product "oiling out" instead of crystallizing is a strong indication of significant impurity levels or the presence of a low-melting eutectic mixture.

  • Causality: High concentrations of impurities can suppress the crystallization process entirely, acting as a "solvent" for your product even in the absence of a true solvent.

  • Recommended Action: Do not attempt to force crystallization at this stage. The most effective approach is to purify the oil directly using flash column chromatography (Protocol 2). This will remove the impurities that are inhibiting crystallization. Once the fractions containing the pure product are collected and the solvent is evaporated, the purified compound should crystallize readily, either on its own or upon trituration with a non-solvent like cold hexane.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for 4-Methoxythiophene-3-carbohydrazide and what are the expected side products?

A: The most common laboratory synthesis involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 4-methoxythiophene-3-carboxylate, with hydrazine hydrate in a solvent like ethanol under reflux.[1]

Synthesis Ester Methyl 4-methoxy- thiophene-3-carboxylate Product 4-Methoxythiophene- 3-carbohydrazide Ester->Product Reflux (e.g., EtOH) Byproduct Methanol (CH₃OH) Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product Reflux (e.g., EtOH)

Caption: Common synthesis of 4-Methoxythiophene-3-carbohydrazide.

  • Potential Impurities:

    • Unreacted Ester: As discussed in the troubleshooting guide.

    • Excess Hydrazine Hydrate: A volatile and corrosive impurity that should be removed during workup or evaporation.

    • Bis-acyl Hydrazine: A potential side product where a molecule of hydrazine reacts with two molecules of the ester. This is generally minimized by using an excess of hydrazine.

Q2: What is the best way to store purified 4-Methoxythiophene-3-carbohydrazide to prevent degradation?

A: Carbohydrazides are generally stable solids but should be protected from incompatible materials. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids, with which it can react.[5][6]

Q3: What analytical techniques are essential for confirming the purity of my final product?

A: A combination of techniques is necessary for full validation:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and is highly sensitive to organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and can detect trace impurities that may not be visible by NMR.

  • Melting Point Analysis: A sharp melting point matching the literature value is a good indicator of high purity.

  • TLC (Thin Layer Chromatography): A quick and inexpensive way to check for the presence of multiple components. A single spot in multiple solvent systems is a strong sign of purity.

PART 3: Detailed Protocols

Table 1: Common Impurities and Purification Strategies
ImpurityLikely Source¹H NMR Signal (in CDCl₃/DMSO-d₆)Recommended Purification Method
Methyl 4-methoxythiophene-3-carboxylate Incomplete reactionSinglet ~3.8 ppm (ester -OCH₃)Flash Column Chromatography
Ethyl 4-methoxythiophene-3-carboxylate Incomplete reactionQuartet ~4.3 ppm, Triplet ~1.3 ppmFlash Column Chromatography
Hydrazine Hydrate Excess reagentBroad, exchangeable signal; may not be easily visibleAqueous workup; evaporation under vacuum
Residual Solvents (Ethanol, Ethyl Acetate, etc.) Incomplete dryingCharacteristic signals (e.g., EtOH: q ~3.6, t ~1.2 ppm)Drying under high vacuum, possibly with gentle heating
Protocol 1: Recrystallization

This method is effective for removing small amounts of impurities with different solubility profiles than the product. Ethanol or ethanol/water mixtures are often suitable for aromatic hydrazides.[7][8]

Principle: The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[6] Impurities either remain insoluble in the hot solvent or stay dissolved as the solution cools.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask with stirring (e.g., on a hot plate). Add more solvent dropwise until the solid just dissolves completely at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Confirm the purity of the recrystallized product by measuring its melting point and running a TLC.

Protocol 2: Flash Column Chromatography

This is the most powerful method for separating compounds with different polarities, such as removing unreacted ester from the carbohydrazide product. A standard silica gel stationary phase with an ethyl acetate/hexane mobile phase is a common choice.[9][10]

Principle: Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent mixture). Compounds in the mixture partition between the two phases based on their polarity. Non-polar compounds spend more time in the mobile phase and elute faster, while polar compounds adsorb more strongly to the silica and elute slower.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.4. A good starting point is 30-50% ethyl acetate in hexane. The impurity (ester) should have a higher Rf value.

  • Column Packing: Select an appropriately sized column. Fill it with a slurry of silica gel in the initial, least polar solvent you plan to use (e.g., 10% EtOAc/Hexane). Pack the column under positive pressure to ensure it is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimum amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add your mobile phase to the top of the column. Apply positive pressure (using air or nitrogen) to push the solvent through the column at a steady rate. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Check: Confirm the purity of the final product using NMR and melting point analysis.

PART 4: References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 17, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved February 17, 2026, from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved February 17, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved February 17, 2026, from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved February 17, 2026, from [Link]

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Retrieved February 17, 2026, from [Link]

  • IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved February 17, 2026, from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved February 17, 2026, from [Link]

  • The Research Repository @ WVU. (2018, February 1). Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety. Retrieved February 17, 2026, from [Link]

  • PubChem. (2025, April 14). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives. Retrieved February 17, 2026, from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 4-Methoxythiophene-3-carbohydrazide: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Methoxythiophene-3-carbohydrazide, a molecule of interest for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Methoxythiophene-3-carbohydrazide, a molecule of interest for its potential applications in medicinal chemistry, presents a unique set of challenges and insights in its 1H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth, experience-driven interpretation of its 1H NMR spectrum, contextualized through a comparative analysis with structurally related analogues. We will delve into the causal relationships between molecular structure and spectral features, offering a robust framework for researchers in the field.

The Foundational Principles: Understanding the Thiophene Ring System in 1H NMR

The thiophene ring is a five-membered aromatic heterocycle. In its unsubstituted form, it displays two distinct proton signals in the aromatic region of a 1H NMR spectrum, typically between 7.0 and 7.5 ppm[1]. The protons at the 2 and 5 positions (α-protons) are generally found more downfield than the protons at the 3 and 4 positions (β-protons) due to the influence of the sulfur atom. The coupling constants between adjacent protons (e.g., J2,3) are typically in the range of 3-6 Hz.

The introduction of substituents dramatically alters this landscape. Electron-donating groups (EDGs) like a methoxy group (-OCH3) tend to shield the ring protons, causing an upfield shift (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like a carbohydrazide group (-CONHNH2) will deshield the protons, resulting in a downfield shift. The position of these substituents is critical in determining the final chemical shifts and splitting patterns observed in the spectrum.

Predicted 1H NMR Spectrum of 4-Methoxythiophene-3-carbohydrazide: A Detailed Interpretation

Molecular Structure and Proton Numbering:

Figure 1. Molecular structure of 4-Methoxythiophene-3-carbohydrazide with proton designations.

Predicted Data Summary:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H(a) 7.8 - 8.2Doublet~5-6Deshielded by the adjacent electron-withdrawing carbohydrazide group. Coupled to H(b).
H(b) 6.8 - 7.2Doublet~5-6Shielded by the adjacent electron-donating methoxy group. Coupled to H(a).
-OCH3 3.8 - 4.0SingletN/ATypical range for a methoxy group attached to an aromatic ring.
-NH- 9.0 - 9.5Singlet (broad)N/AAmide proton, often broad and downfield. Exchangeable with D2O.
-NH2 4.5 - 5.0Singlet (broad)N/AAmine protons, often broad. Exchangeable with D2O.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted interpretation, a comparison with known compounds is essential.

1. Unsubstituted Thiophene:

  • H2/H5 (α-protons): ~7.33 ppm

  • H3/H4 (β-protons): ~7.12 ppm[1]

This provides a baseline for the chemical shifts of the thiophene protons before the influence of our substituents.

2. 3-Methoxythiophene:

  • The methoxy group at position 3 would cause a significant upfield shift for the adjacent protons at positions 2 and 4. This demonstrates the strong shielding effect of the -OCH3 group.

3. Thiophene-3-carboxamide:

  • The amide group at position 3 would deshield the adjacent protons at positions 2 and 4, causing a downfield shift. This highlights the electron-withdrawing nature of the amide functionality, which is similar to the carbohydrazide group.

4. 4-Methoxybenzohydrazide:

  • The presence of a carbohydrazide group attached to a methoxy-substituted aromatic ring provides valuable insight into the chemical shifts of the -NH and -NH2 protons, which are expected to be in the ranges of 9-10 ppm and 4-5 ppm, respectively[2][3][4][5].

By synthesizing the effects observed in these related molecules, our predicted spectrum for 4-Methoxythiophene-3-carbohydrazide gains a strong logical and evidence-based foundation. The pronounced difference in the chemical shifts of H(a) and H(b) is a direct consequence of the opposing electronic effects of the adjacent carbohydrazide and methoxy groups.

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable 1H NMR spectrum for 4-Methoxythiophene-3-carbohydrazide, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Lock on deuterium signal prep4->acq1 acq2 Shim for homogeneity acq1->acq2 acq3 Acquire 1H spectrum (16-32 scans) acq2->acq3 acq4 Perform D2O exchange experiment acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Figure 2. Recommended workflow for 1H NMR analysis of 4-Methoxythiophene-3-carbohydrazide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 4-Methoxythiophene-3-carbohydrazide. The purity is critical to avoid signals from residual solvents or synthetic precursors.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm and will not interfere with the signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6. This ensures field stability during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard 1H NMR spectrum. A sufficient number of scans (typically 16 to 32) should be averaged to achieve a good signal-to-noise ratio.

  • Confirmatory Experiment: D2O Exchange:

    • To definitively identify the -NH and -NH2 protons, a D2O exchange experiment is essential.

    • After acquiring the initial spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake gently to mix, and re-acquire the 1H spectrum.

    • The signals corresponding to the -NH and -NH2 protons will either disappear or significantly decrease in intensity due to the exchange of these labile protons with deuterium.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Accurately pick the peak positions (chemical shifts) and determine the coupling constants for the multiplets.

Conclusion

The 1H NMR spectrum of 4-Methoxythiophene-3-carbohydrazide offers a rich source of structural information. A thorough interpretation, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous compounds, allows for the unambiguous assignment of all proton signals. The strategic use of a well-defined experimental protocol, including a D2O exchange experiment, ensures the trustworthiness and accuracy of the final structural elucidation. This guide provides researchers with the necessary framework to confidently approach the 1H NMR analysis of this and other similarly substituted thiophene derivatives.

References

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link].

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link].

  • Wiley-VCH. Supporting Information. Available at: [Link].

  • Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available at: [Link].

  • Supplementary Information. Available at: [Link].

  • The Royal Society of Chemistry. Supporting information. Available at: [Link].

  • Tables For Organic Structure Analysis. Available at: [Link].

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link].

  • PMC. (E)-N′-(4-Methoxybenzylidene)thiophene-2-carbohydrazide. Available at: [Link].

  • ResearchGate. Synthesis of thiophene-3-carbohydrazide derivatives (15–17). Available at: [Link].

  • ACG Publications. Organic Communications-SI. Available at: [Link].

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link].

  • ResearchGate. Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one,.... Available at: [Link].

  • ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... Available at: [Link].

  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Available at: [Link].

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Available at: [Link].

  • ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Available at: [Link].

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Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-Methoxythiophene-3-carbohydrazide

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methoxythiophene-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore the rationale behind chromatographic choices, present comparative data for method optimization, and discuss alternative analytical technologies.

Understanding the Analyte: 4-Methoxythiophene-3-carbohydrazide

4-Methoxythiophene-3-carbohydrazide (C₆H₈N₂O₂S, MW: 172.20 g/mol ) is a small, polar molecule containing a thiophene ring, a methoxy group, and a carbohydrazide functional group.[3] These structural features present specific challenges in reversed-phase HPLC, the workhorse of pharmaceutical analysis. The polarity of the molecule can lead to poor retention on traditional C18 columns, while the presence of heteroatoms can result in peak tailing due to interactions with residual silanols on the silica support.

Diagram: Chemical Structure of 4-Methoxythiophene-3-carbohydrazide

G cluster_0 4-Methoxythiophene-3-carbohydrazide C6H8N2O2S C6H8N2O2S struct struct

Caption: Molecular structure of 4-Methoxythiophene-3-carbohydrazide.

The Workhorse: Reversed-Phase HPLC (RP-HPLC) Method Development

Our primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities and degradation products.[4][5]

2.1. Initial Screening and Column Selection

Given the polar nature of the analyte, a standard C18 column might provide insufficient retention.[6] Therefore, a screening of columns with different selectivities is the logical first step.

  • Ascentis C18: A conventional choice for initial screening.[7]

  • Ascentis RP-Amide: Offers enhanced retention for polar compounds through hydrogen bonding interactions.[7]

  • Discovery HS F5: Provides alternative selectivity, particularly for compounds with aromatic rings and polar functional groups.[7]

Experimental Protocol: Column Screening

  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Columns:

    • Ascentis C18 (150 x 4.6 mm, 5 µm)

    • Ascentis RP-Amide (150 x 4.6 mm, 5 µm)

    • Discovery HS F5 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.1 mg/mL of 4-Methoxythiophene-3-carbohydrazide in 50:50 Water:Acetonitrile.

Table 1: Comparison of Column Performance

ColumnRetention Time (min)Tailing FactorTheoretical Plates
Ascentis C183.21.83500
Ascentis RP-Amide5.81.27800
Discovery HS F54.51.55200

Diagram: HPLC Method Development Workflow

workflow Analyte Analyte Characterization (Polarity, pKa, UV Spectrum) ColumnScreen Column Screening (C18, RP-Amide, Phenyl, etc.) Analyte->ColumnScreen MobilePhase Mobile Phase Optimization (Organic Solvent, pH, Buffer) ColumnScreen->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Detection Detection Wavelength Selection Gradient->Detection Validation Method Validation (ICH Guidelines) Detection->Validation

Caption: A systematic workflow for HPLC method development.

2.2. Mobile Phase Optimization

The Ascentis RP-Amide column provided the best peak shape and retention. The next step is to optimize the mobile phase to further improve the separation. Using a buffer is crucial to control the ionization of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.[7]

Experimental Protocol: Mobile Phase Optimization

  • Column: Ascentis RP-Amide (150 x 4.6 mm, 5 µm)

  • Mobile Phase A Options:

    • 0.1% Formic Acid in Water (pH ~2.7)

    • 10 mM Ammonium Acetate in Water (pH ~6.8)

    • 10 mM Ammonium Bicarbonate in Water (pH ~7.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Other parameters: As per column screening.

Table 2: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase ARetention Time (min)Tailing Factor
0.1% Formic Acid5.81.2
10 mM Ammonium Acetate6.51.1
10 mM Ammonium Bicarbonate7.21.4

The optimal mobile phase was determined to be a gradient of 10 mM ammonium acetate and acetonitrile, which provided a good balance of retention and peak symmetry.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a stability-indicating method.[4][5][8]

Experimental Protocol: Forced Degradation

  • Sample Preparation: 1 mg/mL of 4-Methoxythiophene-3-carbohydrazide.

  • Stress Conditions: [9]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

  • Analysis: The stressed samples were neutralized (if necessary), diluted, and analyzed using the optimized HPLC method.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
Acid Hydrolysis~15%2
Base Hydrolysis~25%3
Oxidative Degradation~10%1
Thermal Degradation<5%1
Photolytic Degradation~8%2

The developed method successfully separated the main peak from all degradation products, confirming its stability-indicating nature.

Comparison with Alternative Technologies

While RP-HPLC is a robust and widely used technique, other technologies offer advantages in specific scenarios.

4.1. Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[10][11] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[12][13][14]

Table 4: HPLC vs. UPLC for Purity Analysis of 4-Methoxythiophene-3-carbohydrazide

ParameterHPLCUPLC
ColumnAscentis RP-Amide (150 x 4.6 mm, 5 µm)Acquity UPLC BEH Amide (100 x 2.1 mm, 1.7 µm)
Run Time20 minutes5 minutes
Resolution (Main Peak and Closest Impurity)2.13.5
Solvent Consumption per Run~20 mL~2.5 mL

4.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase, HILIC is a powerful alternative.[15][16][17] It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent.[18][19]

When to Consider HILIC:

  • If potential impurities are significantly more polar than the parent compound and elute in the void volume in RP-HPLC.

  • For the analysis of polar starting materials or reagents used in the synthesis of 4-Methoxythiophene-3-carbohydrazide.

Diagram: Comparison of Separation Principles

separation cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC rp Stationary Phase: Non-polar (e.g., C18) Mobile Phase: Polar (Water/Acetonitrile) Elution Order: Polar compounds elute first hilic Stationary Phase: Polar (e.g., Amide, Silica) Mobile Phase: Non-polar (High Acetonitrile) Elution Order: Non-polar compounds elute first

Sources

Validation

A Comparative Thermal Analysis Guide: 4-Methoxythiophene-3-carbohydrazide and its Analogs in Drug Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal analysis, encompassing techni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal analysis, encompassing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and physical transformations of these compounds under thermal stress. This guide offers a comparative thermal analysis of 4-Methoxythiophene-3-carbohydrazide, a heterocyclic compound of interest, benchmarked against structurally related analogs.

While direct experimental data for 4-Methoxythiophene-3-carbohydrazide is not extensively available in public literature, we can project its thermal behavior by examining its constituent moieties—the methoxythiophene core and the carbohydrazide functional group—and by analyzing data from comparable molecules. This guide will synthesize available data to provide a predictive profile and establish a robust analytical framework for researchers.

The Significance of Thermal Analysis for Heterocyclic APIs

Heterocyclic compounds, such as those containing thiophene and hydrazide functionalities, form the backbone of many therapeutic agents. The thermal stability of these molecules is a critical quality attribute, influencing everything from manufacturing process parameters (e.g., drying temperatures) to shelf-life and storage conditions. Events like melting, crystallization, decomposition, and polymorphic transitions can significantly impact a drug's bioavailability and safety profile.[1][2] TGA and DSC are powerful, complementary techniques that, when used in tandem, offer a comprehensive thermal profile of a material.[1]

Comparative Analysis: Predicted vs. Known Thermal Properties

To construct a predictive thermal profile for 4-Methoxythiophene-3-carbohydrazide, we will compare it with two key analogs for which experimental data is available: 2-Thiophenecarboxylic acid hydrazide and 4-Methoxybenzohydrazide . The former shares the thiophene hydrazide core, while the latter features the methoxy-substituted aromatic ring attached to a hydrazide group. For a broader context, we will also consider Isonicotinic acid hydrazide (Isoniazid) , a well-characterized pharmaceutical with a hydrazide functional group.

CompoundStructureMelting Point (°C)Key Thermal Events & Considerations
4-Methoxythiophene-3-carbohydrazide 4-Methoxythiophene-3-carbohydrazide structurePredicted: 145-165 °C The presence of both the methoxy group and the thiophene ring is expected to influence the melting point. The carbohydrazide group will be the primary site of initial thermal decomposition.
2-Thiophenecarboxylic acid hydrazide 2-Thiophenecarboxylic acid hydrazide structure136-140 °C[3][4]Shares the thiophene hydrazide core. Its melting point provides a strong baseline for predicting the behavior of the target compound.
4-Methoxybenzohydrazide 4-Methoxybenzohydrazide structure136-140 °C[5]The methoxy group on a benzene ring provides insight into the electronic effects on the hydrazide moiety's stability.
Isonicotinic acid hydrazide (Isoniazid) Isoniazid structure170-174 °C[6]A well-studied API, it serves as a general benchmark for the thermal stability of hydrazide-containing pharmaceuticals.[7]

Expert Interpretation:

The prediction for 4-Methoxythiophene-3-carbohydrazide's melting point is informed by the existing data. The structural similarity to 2-Thiophenecarboxylic acid hydrazide suggests a comparable melting range. The methoxy group's electronic and steric influence on the 3-position of the thiophene ring, as opposed to the 2-position, may slightly alter the crystal lattice energy and thus the melting point.

The primary decomposition pathway for these hydrazide derivatives is anticipated to initiate with the cleavage of the N-N bond in the hydrazide group, followed by the breakdown of the aromatic/heterocyclic ring at higher temperatures.[8] TGA would reveal this as a multi-stage weight loss event.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC are recommended. These protocols are designed to be self-validating by including system suitability checks and precise parameter control.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q5000, Mettler Toledo TGA/DSC 3+).

Step-by-Step Methodology:

  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., calcium oxalate) as per instrument guidelines.[9]

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct thermal events.[10]

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the percentage mass loss for each distinct decomposition step.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and detect any phase transitions.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Discovery DSC 25, Mettler Toledo DSC 3+).

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

    • Hold at the final temperature for 2 minutes.

    • Cool the sample back to 25 °C at a rate of 10 °C/min to observe any crystallization events.

  • Data Acquisition: Record the heat flow to the sample relative to the reference.

  • Data Analysis:

    • Identify the endothermic peak corresponding to melting. The peak onset is typically reported as the melting point.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Observe any other endothermic or exothermic events that may indicate phase transitions or decomposition.

Visualizing the Analytical Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the TGA and DSC analyses.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Protocol cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh pan Place in TGA pan weigh->pan load Load sample and reference pan->load purge Purge with N2 (50 mL/min) load->purge heat Heat 30-600°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record analyze Analyze TGA/DTG curves record->analyze report Report Onset T, % Mass Loss analyze->report DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument Protocol cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of sample start_dsc->weigh_dsc pan_dsc Seal in Al pan weigh_dsc->pan_dsc load_dsc Load sample and reference pan_dsc->load_dsc purge_dsc Purge with N2 (50 mL/min) load_dsc->purge_dsc heat_cool Heat/Cool Cycle @ 10°C/min purge_dsc->heat_cool record_dsc Record Heat Flow heat_cool->record_dsc analyze_dsc Analyze endo/exotherms record_dsc->analyze_dsc report_dsc Report Mp, ΔHfus analyze_dsc->report_dsc

Sources

Comparative

Beyond the Molecular Ion: Benchmarking Elemental Analysis Against HRMS and qNMR for Fused Heterocycle Validation

Executive Summary In the high-stakes environment of drug discovery, the synthesis of fused heterocycles (e.g., quinolines, indoles, purines) presents unique purification challenges. While High-Resolution Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the synthesis of fused heterocycles (e.g., quinolines, indoles, purines) presents unique purification challenges. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to detect bulk impurities such as trapped inorganic salts, water, or non-stoichiometric solvates.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the definitive "gatekeeper" for bulk purity. This guide objectively compares EA against modern alternatives, demonstrating why it is the only method capable of validating the empirical formula of a bulk sample to the


 tolerance required by top-tier journals (e.g., J. Med. Chem., J. Org.[1] Chem.).[1][2][3][4][5][6]

Technical Deep Dive: The Mechanism of Validation

To understand why EA is superior for bulk validation, we must analyze the detection mechanisms of the three primary competitors.

The "Gold Standard" Mechanism: Combustion (EA)

EA operates on the principle of absolute mass balance . A sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (


, 

,

) are quantified.
  • Why it wins for Fused Heterocycles: Fused heterocycles are often planar and prone to

    
    -
    
    
    
    stacking. This creates crystal lattices that trap solvent molecules (dichloromethane, ethyl acetate) or inorganic catalysts (palladium, cesium) within voids. EA detects these by showing a deviation in mass percentage.
The Challengers
  • HRMS (High-Res Mass Spec): Detects the molecular ion (

    
    ).
    
    • The Flaw: It confirms the molecule exists, not that the sample is pure. A sample can be 80% product and 20% inorganic salt, and the HRMS will still look perfect because salts don't ionize in ESI/APCI modes.

  • qNMR (Quantitative NMR): Uses an internal standard to integrate proton signals.

    • The Flaw: While powerful, it is blind to inorganic impurities (silica, salts) and requires a perfectly weighed, high-purity internal standard. It also struggles with paramagnetic impurities (common in metal-catalyzed heterocycle synthesis) which broaden peaks.

Comparative Analysis: Head-to-Head

The following table benchmarks these methods specifically for the validation of synthetic fused heterocycles.

FeatureElemental Analysis (EA) HRMS qNMR HPLC (UV/Vis)
Primary Output % Composition (C, H, N)Exact Mass (

)
Purity % (w/w)Purity % (Area)
Detection of Inorganics Excellent (Values drop uniformly)Fails (Invisible)Fails (Invisible)Fails (Invisible)
Detection of Solvates Excellent (C/H ratios shift)Fails (Desolvation in source)Good (If solvent has protons)Fails (Solvent front)
Sample Required 2–5 mg (Destructive)<0.1 mg5–20 mg (Recoverable)<0.1 mg
Journal Acceptance Mandatory for new cmpds (

)
Accepted for IdentityAccepted (with strict protocols)Accepted for Purity
Blind Spot High-mass isomersBulk impuritiesInorganic salts, relaxation timesResponse factors

Strategic Workflow: The Validation Logic

This diagram illustrates the decision-making process a Senior Scientist should follow when validating a new fused heterocycle scaffold.

ValidationLogic Start Crude Fused Heterocycle Purification Purification (Column/Recrystallization) Start->Purification IdentityCheck Identity Check (1H NMR + HRMS) Purification->IdentityCheck Decision1 Structure Correct? IdentityCheck->Decision1 Decision1->Start No (Re-synthesize) EACheck Elemental Analysis (CHN) Combustion Decision1->EACheck Yes ResultAnalysis Analyze Result (Tolerance ± 0.4%) EACheck->ResultAnalysis Pass PASS Sample Validated ResultAnalysis->Pass Within ±0.4% Fail FAIL (> 0.4% Deviation) ResultAnalysis->Fail Outside Range Diagnosis Diagnosis Step Fail->Diagnosis SolventTrap Hypothesis A: Trapped Solvent? Diagnosis->SolventTrap Inorganic Hypothesis B: Inorganic Contamination? Diagnosis->Inorganic ActionDry Action: High-Vac Drying (P2O5) SolventTrap->ActionDry NMR shows solvent ActionRepurify Action: Scavenger Resin / Filtration Inorganic->ActionRepurify Low %C, %H, %N ActionDry->EACheck Retest ActionRepurify->EACheck Retest

Figure 1: Logic flow for validating fused heterocycles. Note the critical feedback loops for drying and re-purification based on EA failure modes.

Experimental Protocol: Preparing for EA

To ensure your fused heterocycle passes the stringent


 requirement, you must treat the sample preparation as a distinct experimental step.
Reagents and Equipment[7]
  • Drying Pistol: Abderhalden or modern vacuum oven.

  • Desiccant: Phosphorus pentoxide (

    
    ) or activated molecular sieves.
    
  • Sample Vial: Pre-tared, anti-static glass or tin boat.

Step-by-Step Methodology
  • Homogenization: Fused heterocycles often crystallize in needles or plates. Crush 20 mg of the sample into a fine powder using an agate mortar. Causality: Large crystals trap solvent pockets that explode during combustion, causing nitrogen outliers.

  • Solvent Removal (The Critical Step):

    • Place the powder in a drying pistol charged with

      
      .
      
    • Heat to

      
       below the melting point (or 80°C if MP > 150°C) under high vacuum (<0.1 mbar) for 12–24 hours.
      
    • Insight: Planar heterocycles "hold" chlorinated solvents (DCM, Chloroform) tenaciously. Standard rotary evaporation is insufficient.

  • Hygroscopicity Check:

    • Equilibrate the sample to ambient temperature under vacuum before exposing to air.

    • Weigh immediately. If the mass drifts upwards on the balance, the compound is hygroscopic.

    • Correction: If hygroscopic, seal in a tin capsule under nitrogen/argon atmosphere immediately.

  • Submission: Submit two distinct samples (duplicates) of 2 mg each.

Case Study: The "Invisible" Impurity

Scenario: A medicinal chemistry team synthesized a novel Indolo[2,3-c]quinoline derivative (MW: 320.35 g/mol ) via a Palladium-catalyzed coupling.

Initial Data:

  • HRMS: Found

    
     321.0985 
    
    
    
    ; Calc 321.0987. (Pass)
  • 1H NMR: Clean aromatic region. No visible aliphatic impurities. (Pass)

  • HPLC: >98% purity by UV area integration. (Pass)

The Failure: The team submitted the sample for EA to meet J. Med. Chem. requirements.

  • Calculated: C: 78.73%, H: 3.78%, N: 13.12%

  • Found: C: 75.10%, H: 3.65%, N: 12.45% (Fail: Carbon off by >3%)

Analysis & Resolution: The "Found" values were uniformly lower than calculated. This "uniform depression" suggests the presence of a non-combustible inorganic impurity.

  • Hypothesis: Trapped Palladium or Potassium Carbonate salts.

  • Action: The sample was redissolved in THF, filtered through a 0.2

    
     PTFE membrane (to remove micro-particulates), and precipitated with water.
    
  • Retest: C: 78.65%, H: 3.75%, N: 13.08%. (Pass:

    
    )
    

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity Requirements. American Chemical Society.[7][8][9] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][10][11] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • The Journal of Organic Chemistry. (2025). Data Requirements: Elemental Analysis. American Chemical Society.[7][8][9] [Link]

  • NIST. (2023). Certification of Reference Materials - Elemental Analysis.[12] National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. (2023). Characterisation of New Compounds Guidelines. RSC Publishing.[12] [Link]

Sources

Validation

Benchmarking the Synthesis of 4-Methoxythiophene-3-carbohydrazide: A Comparative Guide to Optimizing Yield

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. 4-Methoxythi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. 4-Methoxythiophene-3-carbohydrazide serves as a valuable building block for the generation of diverse pharmacologically active molecules. This guide provides an in-depth technical analysis of its synthesis, benchmarking a robust experimental protocol against established literature precedents to offer a pathway for yield optimization.

Introduction: The Synthetic Strategy

The synthesis of 4-Methoxythiophene-3-carbohydrazide is most effectively approached as a two-step process. This strategy involves the initial formation of a methyl ester intermediate, followed by its conversion to the desired carbohydrazide through hydrazinolysis. This bifurcated approach allows for the purification of the intermediate ester, ensuring a high-quality final product and providing distinct points for yield optimization.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a sequential transformation, beginning with the commercially available 4-methoxythiophene-3-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Methoxythiophene-3-carboxylic Acid B Methyl 4-Methoxythiophene-3-carboxylate A->B  Methanol (excess)  H₂SO₄ (catalytic)  Reflux C Methyl 4-Methoxythiophene-3-carboxylate D 4-Methoxythiophene-3-carbohydrazide C->D  Hydrazine Hydrate  Methanol  Reflux

Caption: Synthetic pathway for 4-Methoxythiophene-3-carbohydrazide.

Part 1: Esterification of 4-Methoxythiophene-3-carboxylic Acid

The initial and critical step is the conversion of 4-methoxythiophene-3-carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst to drive the reaction equilibrium towards the product.[1][2][3]

Experimental Protocol: Methyl 4-Methoxythiophene-3-carboxylate
  • Reaction Setup: To a solution of 4-methoxythiophene-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with ethyl acetate and carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 4-methoxythiophene-3-carboxylate. Purification can be achieved via column chromatography if necessary.

Yield Comparison: Esterification
Method/SubstrateReagentsConditionsReported YieldExperimental Yield (Target)
Fischer Esterification (General)Carboxylic Acid, Excess Alcohol, Acid CatalystReflux65-97%[4]>90%
Benzoic Acid to Methyl BenzoateMethanol, H₂SO₄65°C90%[5]N/A
Hydroxy Acid to Ethyl EsterEthanol, H₂SO₄Reflux, 2h95%[5]N/A

Part 2: Hydrazinolysis of Methyl 4-Methoxythiophene-3-carboxylate

The second step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine, a reaction known as hydrazinolysis. This reaction is typically efficient and proceeds to completion due to the high nucleophilicity of hydrazine.

Experimental Protocol: 4-Methoxythiophene-3-carbohydrazide
  • Reaction Setup: Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in methanol (10 volumes). To this solution, add hydrazine hydrate (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux for 5-10 minutes. The reaction is often rapid, and the product may begin to precipitate out of the solution.

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product. The resulting solid is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to afford the final 4-Methoxythiophene-3-carbohydrazide.

Yield Comparison: Hydrazinolysis
Method/SubstrateReagentsConditionsReported YieldExperimental Yield (Target)
Methyl thiophene-2-carboxylateHydrazine monohydrate, MethanolMicrowave, 5 min86.7%[6]>85%
Terphenyl carboxylate esterHydrazine hydrate, EthanolReflux, 16h86%N/A

Discussion and Conclusion

The subsequent hydrazinolysis step is expected to proceed with high efficiency. A literature precedent for the microwave-assisted hydrazinolysis of the isomeric methyl thiophene-2-carboxylate reports a yield of 86.7%.[6] This provides a strong benchmark, suggesting that a yield of over 85% for the synthesis of 4-Methoxythiophene-3-carbohydrazide from its corresponding methyl ester is a reasonable and achievable target.

By carefully controlling the reaction conditions, particularly in the esterification step to drive the equilibrium to completion, and ensuring anhydrous conditions, researchers can consistently achieve high yields for the overall two-step synthesis of 4-Methoxythiophene-3-carbohydrazide. This guide provides the necessary framework and comparative data to support these optimization efforts.

References

  • Synthesis of thiophene-3-carbohydrazide derivatives (15–17). - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (n.d.). Bentham Science. Retrieved February 18, 2026, from [Link]

  • Synthetic routes involving thiophene-carbohydrazide as precursors for... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of METHYL 4-SULFAMOYLTHIOPHENE-3-CARBOXYLATE (IX; R1 =H; R=CH3). (n.d.). PrepChem.com. Retrieved February 18, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved February 18, 2026, from [Link]

  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD ... (2020, January 10). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved February 18, 2026, from [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2010, December 23). MDPI. Retrieved February 18, 2026, from [Link]

  • EP0639188A1 - Process for preparing thiophene and its derivatives - Google Patents. (n.d.).
  • Acetone hydrazone - Organic Syntheses. (n.d.). Retrieved February 18, 2026, from [Link]

  • CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents. (n.d.).
  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. (2025, February 20). Baghdad Science Journal. Retrieved February 18, 2026, from [Link]

Sources

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